5-Methyl-4-(piperazin-1-yl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICWIEVXMXJRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 5-Methyl-4-(piperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases and a plethora of approved therapeutic agents.[1][2][3] Its combination with a piperazine moiety often enhances biological activity, creating a versatile framework for drug design.[4] This guide delves into the potential mechanisms of action of 5-Methyl-4-(piperazin-1-yl)pyrimidine, a molecule representative of this promising class of compounds. While direct, extensive research on this specific molecule is nascent, by examining the activities of structurally similar compounds, we can elucidate its likely biological targets and signaling pathway interactions. This paper will explore its potential as an inhibitor of the Menin-MLL interaction in acute myeloid leukemia (AML) and as a modulator of the Sodium-Hydrogen Exchanger-1 (NHE-1), providing detailed experimental protocols for validation.
Introduction: The Pyrimidine-Piperazine Scaffold - A Privileged Structure in Drug Discovery
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, such as the phenyl group, has led to its widespread incorporation into a diverse range of clinically effective drugs.[2][3] These include anticancer agents, antivirals, and central nervous system modulators.[3][5] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is another key pharmacophore known to improve the pharmacokinetic properties of drug candidates. The hybridization of pyrimidine and piperazine moieties can lead to compounds with enhanced biological activities.[4]
This compound represents a fundamental structure within this class. The methyl group at the 5-position and the piperazine at the 4-position of the pyrimidine ring provide key points for molecular interactions and further derivatization to optimize potency and selectivity towards various biological targets.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for interpreting its biological activity and for guiding drug development efforts.
| Property | Value |
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 178.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol |
| LogP (predicted) | 0.5 - 1.5 |
| pKa (predicted) | Basic pKa around 8.0 (piperazine moiety) |
Potential Mechanisms of Action
Based on the activities of structurally related pyrimidine-piperazine compounds, two primary mechanisms of action for this compound are proposed: inhibition of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction and inhibition of the Sodium-Hydrogen Exchanger-1 (NHE-1).
Inhibition of the Menin-MLL Interaction
The interaction between the scaffold protein menin and the MLL1 fusion proteins is a critical driver of gene expression in certain subtypes of acute myeloid leukemia (AML).[6] Blocking this interaction has emerged as a promising therapeutic strategy. A recent study has detailed the design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors.[6] These compounds effectively inhibit the proliferation of MLL-rearranged leukemia cells.[6] The proposed mechanism involves the pyrimidine core acting as a scaffold to present the piperazine moiety for interaction within the menin-MLL binding pocket.
Caption: Proposed inhibition of the Menin-MLL signaling pathway by this compound.
This assay quantitatively measures the disruption of the menin-MLL interaction by a test compound.
Materials:
-
Recombinant human Menin protein (tagged with GST)
-
Biotinylated peptide derived from MLL (e.g., Biotin-MLL(4-19))
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-d2 (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume black plates
-
Test compound (this compound)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.
-
Add 2 µL of the diluted compound to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Add 4 µL of a solution containing GST-Menin (final concentration 5 nM) and Biotin-MLL peptide (final concentration 10 nM) in assay buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of a solution containing Terbium-labeled anti-GST antibody (final concentration 1 nM) and Streptavidin-d2 (final concentration 20 nM) in assay buffer to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (d2).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the IC₅₀ value for the test compound.
Inhibition of Sodium-Hydrogen Exchanger-1 (NHE-1)
NHE-1 is an integral membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Dysregulation of NHE-1 is implicated in various pathologies, including cardiac ischemia-reperfusion injury and cancer. A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs have been identified as potent and selective NHE-1 inhibitors.[7] The core pyrimidine-piperazine structure is likely crucial for binding to the exchanger.
Caption: Diagram of NHE-1 inhibition by this compound.
This fluorescence-based assay monitors changes in intracellular pH to assess NHE-1 activity.
Materials:
-
Cells expressing NHE-1 (e.g., CHO or HEK293 cells)
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS), buffered with HEPES
-
Ammonium chloride (NH₄Cl)
-
Sodium-free buffer (replacing NaCl with N-methyl-D-glucamine chloride)
-
Test compound (this compound)
-
96-well black, clear-bottom plates
Procedure:
-
Seed cells in 96-well plates and grow to confluence.
-
Wash cells with HBSS and load with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Wash cells twice with sodium-free buffer to remove extracellular dye.
-
Induce intracellular acidification by incubating cells with 20 mM NH₄Cl in sodium-free buffer for 15 minutes, followed by washing with sodium-free buffer.
-
Add sodium-containing HBSS (to activate NHE-1) with or without the test compound to the wells.
-
Immediately begin monitoring the fluorescence intensity on a fluorescence plate reader with dual excitation at ~490 nm and ~440 nm, and emission at ~535 nm.
-
The rate of pHi recovery is calculated from the change in the ratio of fluorescence intensities (490/440).
-
Determine the inhibitory effect of the compound on the rate of pHi recovery.
Synthesis and Characterization
A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a suitable pyrimidine precursor.
General Synthetic Scheme: A common method for the synthesis of such compounds is the reaction of a chloropyrimidine with piperazine.[2] For this compound, the starting material would be 4-chloro-5-methylpyrimidine.
-
Reaction: 4-chloro-5-methylpyrimidine is reacted with an excess of piperazine in a suitable solvent such as ethanol or isopropanol.
-
Conditions: The reaction is typically carried out at an elevated temperature (e.g., reflux) for several hours. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Characterization: The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity.
Future Research Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutics. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with substitutions on the pyrimidine and piperazine rings to improve potency and selectivity for specific targets.
-
Kinase Profiling: Given the prevalence of pyrimidine-based kinase inhibitors, a broad kinase panel screen could reveal additional, unanticipated targets.
-
In Vivo Efficacy Studies: Promising compounds should be advanced into animal models of AML or ischemia-reperfusion injury to evaluate their therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for any compound intended for clinical development.
Conclusion
This compound is a versatile chemical scaffold with the potential to modulate key biological targets implicated in cancer and other diseases. By leveraging knowledge from structurally similar compounds, this guide has outlined plausible mechanisms of action, including the inhibition of the Menin-MLL interaction and NHE-1. The detailed experimental protocols provided offer a clear path for researchers to validate these hypotheses and to further explore the therapeutic potential of this promising class of molecules. The continued investigation of pyrimidine-piperazine hybrids is a fertile area for the discovery of next-generation therapeutics.
References
-
Ghafouri-Fard, S., et al. (2021). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. National Institutes of Health. [Link]
-
Wikipedia. Pyrimidinylpiperazine. [Link]
-
Stolarczyk, M., et al. (2022). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. ResearchGate. [Link]
-
Ranganatha, V. L., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. [Link]
-
MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
-
National Center for Biotechnology Information. Pyrimidine Analogs. [Link]
-
National Center for Biotechnology Information. (2017). Pyrimidine Analogues. [Link]
-
Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship of 5-Methyl-4-(piperazin-1-yl)pyrimidine
The following technical guide provides an in-depth analysis of the 5-Methyl-4-(piperazin-1-yl)pyrimidine scaffold, structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
The This compound moiety represents a "privileged scaffold" in modern medicinal chemistry. It combines the hydrogen-bonding capability of the pyrimidine core with the physicochemical versatility of the piperazine ring, while the 5-methyl group serves as a critical modulator of lipophilicity and metabolic stability. This guide deconstructs the scaffold’s utility in targeting kinases (e.g., EGFR, CDK) and GPCRs (e.g., 5-HT receptors), providing actionable insights into its synthesis, SAR logic, and optimization strategies.
Chemical Space & Synthesis
The Scaffold Architecture
This molecule is defined by three distinct pharmacophoric zones:
-
The Pyrimidine Core: A heteroaromatic ring serving as a hydrogen bond acceptor (HBA) template.
-
The 5-Methyl "Anchor": A hydrophobic probe that fills specific pockets (e.g., gatekeeper regions in kinases) and blocks metabolic oxidation.
-
The 4-Piperazine "Tail": A solubilizing group that extends into solvent-exposed regions or secondary binding pockets.
Synthetic Protocol (S_NAr Displacement)
The most robust route to this scaffold involves a Nucleophilic Aromatic Substitution (S_NAr) of a 4-halopyrimidine.
Reaction Scheme:
4-Chloro-5-methylpyrimidine + Piperazine
Detailed Protocol:
-
Reagents: 4-Chloro-5-methylpyrimidine (1.0 eq), Piperazine (3.0 eq to prevent bis-substitution), DIPEA (N,N-Diisopropylethylamine, 2.0 eq).
-
Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH).
-
Conditions: Reflux at 80–100°C for 4–6 hours.
-
Work-up: Concentrate in vacuo. Redissolve in DCM, wash with saturated NaHCO₃ and brine.
-
Purification: Flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).
Visualizing the Synthesis Workflow:
Figure 1: Synthetic workflow for the generation of the core scaffold via nucleophilic aromatic substitution.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of this scaffold is governed by the interplay of its three components. Below is a breakdown of the specific contributions of each moiety.
The "Magic Methyl" Effect (Position 5)
The introduction of a methyl group at the 5-position is rarely a "neutral" change. It profoundly alters the pharmacology compared to the des-methyl analog.
-
Hydrophobic Pocket Filling: In kinase inhibitors, the 5-methyl group often targets the "gatekeeper" residue (e.g., T790M in EGFR or specific hydrophobic pockets in Tubulin). As seen in studies of 5-methyl-furo[2,3-d]pyrimidines, this methyl group can interact with residues like Leu and Met, significantly boosting potency [1].
-
Conformational Restriction: The steric bulk of the methyl group can force the adjacent piperazine ring out of planarity, locking the molecule into a bioactive conformation (atropisomerism).
-
Metabolic Blockade: The 5-position of pyrimidines is electron-rich and susceptible to oxidative metabolism. Methylation blocks this site, extending the half-life (
) of the compound.
The Piperazine Moiety (Position 4)
-
Solubility & PK: The basic nitrogen (pKa ~8–9) ensures protonation at physiological pH, improving aqueous solubility and oral bioavailability.
-
Linker Capability: The distal nitrogen (
) serves as a vector for attaching "tail" groups (e.g., amides, sulfonamides) to reach solvent-exposed regions of the protein target. -
Interaction: The piperazine ring often engages in Van der Waals interactions or hydrogen bonding via the protonated amine.
The Pyrimidine Core (N1 & N3)
-
Hinge Binding: In kinase inhibitors, N1 and N3 typically act as hydrogen bond acceptors for the backbone NH groups of the hinge region (e.g., Val, Leu residues).
SAR Visualization:
Figure 2: Functional decomposition of the this compound scaffold.
Quantitative Data Summary
The following table summarizes the impact of the 5-methyl substitution on key physicochemical and biological parameters, derived from general medicinal chemistry principles and specific analog studies [1][2].
| Parameter | Des-Methyl Analog (H) | 5-Methyl Analog (CH₃) | Impact / Rationale |
| cLogP | ~0.5 | ~1.0 | Increases lipophilicity, improving membrane permeability. |
| Metabolic Stability | Low (Oxidation prone) | High | Blocks C-5 oxidation; reduces clearance. |
| Kinase Potency (IC₅₀) | Baseline | 2–10x Potency Boost | Fills hydrophobic "gatekeeper" pockets (e.g., EGFR T790M). |
| Solubility | High | Moderate | Methyl group reduces polarity; Piperazine maintains balance. |
Experimental Validation: Kinase Inhibition Assay
To validate the activity of derivatives based on this scaffold, a standard ADP-Glo™ Kinase Assay is recommended.
Protocol:
-
Preparation: Dilute compounds in 100% DMSO to 50x final concentration.
-
Reaction Mix: Combine Kinase (e.g., EGFR or CDK2), Substrate (Poly Glu:Tyr), and ATP (at
) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). -
Incubation: Add 1 µL of compound to 49 µL of Reaction Mix. Incubate at RT for 60 min.
-
Detection: Add 50 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Readout: Add 100 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.
-
Analysis: Plot RLU vs. log[Compound] to determine IC₅₀.
References
-
Devambatla, R. K. V., et al. (2017).[1] "Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents." Journal of Medicinal Chemistry. Available at: [Link]
-
Liu, Y., et al. (2016). "Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors." Archiv der Pharmazie. Available at: [Link]
-
Karver, C. E., et al. (2016). "Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
The 5-Methyl-4-(piperazin-1-yl)pyrimidine Scaffold: A Chemotype for Multi-Target Drug Discovery
[1]
Executive Summary
In the landscape of modern medicinal chemistry, 5-Methyl-4-(piperazin-1-yl)pyrimidine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often overshadowed by its parent drugs (such as the azapirone class of anxiolytics or pyrimidine-based kinase inhibitors), this specific core motif serves as a critical pharmacophore for modulating Serotonergic GPCRs (5-HT) and Protein Kinases (e.g., Akt, CDK) .
This technical guide dissects the therapeutic utility of this scaffold, providing researchers with a validated synthetic pathway, structural-activity relationship (SAR) insights, and a functional assay protocol for validating biological activity.
Structural Biology & Pharmacophore Analysis[2]
The therapeutic versatility of this compound stems from its ability to interact with distinct binding pockets via three key structural features:
-
The Piperazine "Warhead": The secondary amine at the N1 position of the piperazine ring acts as a critical basic center (pKa ~8.7–9.8). In GPCRs (like 5-HT1A), this amine forms an essential salt bridge with a conserved aspartate residue (Asp3.[1]32) in the receptor's transmembrane domain.
-
The Pyrimidine H-Bond Acceptor: The pyrimidine nitrogen atoms serve as hydrogen bond acceptors.[1] In kinase inhibitors, these nitrogens often interact with the "hinge region" of the ATP-binding pocket.
-
The 5-Methyl "Selectivity Filter": Unlike the unsubstituted pyrimidine, the 5-methyl group introduces a hydrophobic volume.[1] This steric bulk can induce selectivity by clashing with "gatekeeper" residues in off-target kinases or by filling hydrophobic sub-pockets in GPCRs, thereby improving the metabolic stability of the ring system against oxidation.
Target Landscape
| Therapeutic Area | Primary Target | Mechanism of Action | Key Reference Drug Class |
| Neuroscience | 5-HT1A / 5-HT2A | Partial Agonist / Antagonist | Buspirone, Tandospirone (Azapirones) |
| Oncology | Akt / CDK / Aurora | ATP-Competitive Inhibition | Ipatasertib analogs, CDK4/6 inhibitors |
| Cardiovascular | NHE-1 | Ion Transport Inhibition | Amiloride analogs (Pyrimidine-based) |
Technical Deep Dive: Synthetic Architecture
The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr) .[1] The electron-deficient nature of the pyrimidine ring, further activated by the leaving group (chlorine), allows for facile attack by the piperazine nucleophile.
Validated Synthesis Protocol
Objective: Synthesis of this compound from 4-chloro-5-methylpyrimidine.
Reagents:
-
Substrate: 4-Chloro-5-methylpyrimidine (1.0 eq)
-
Nucleophile: Piperazine (anhydrous) (3.0 eq) [Note: Excess prevents bis-substitution][1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or K₂CO₃[1]
-
Solvent: Acetonitrile (ACN) or DMF
-
Temperature: 80°C (Reflux)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-chloro-5-methylpyrimidine (e.g., 10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Nucleophile Addition: Add Piperazine (30 mmol) followed by DIPEA (20 mmol). The excess piperazine is crucial to ensure the product remains the mono-substituted secondary amine rather than forming a bridged bis-pyrimidine species.[1]
-
Reaction: Heat the mixture to reflux (80°C) under a nitrogen atmosphere. Monitor via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, yielding a lower Rf product (Rf ~0.3) due to increased polarity.[1]
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in DCM and wash with water (x3) to remove excess piperazine and salts.
-
Critical Step: If the product is water-soluble (due to the basic amine), perform a "salting out" extraction or use n-Butanol.[1]
-
Purification: If necessary, purify via flash column chromatography on silica gel (Eluent: DCM/MeOH/NH₄OH 90:9:1).
Visualization: Synthetic Logic Flow
Caption: SNAr reaction pathway transforming the chloropyrimidine precursor into the active piperazine scaffold.
Pharmacological Profiling: The 5-HT1A Case Study
To validate this scaffold as a therapeutic agent, one must assess its functional activity. The most well-documented application of the piperazinyl-pyrimidine motif is in the modulation of the Serotonin 5-HT1A receptor , a G-protein coupled receptor (GPCR) implicated in anxiety and depression.
Mechanism of Action
When the this compound moiety binds to the 5-HT1A receptor:[1]
-
Binding: The piperazine nitrogen protonates and binds Asp3.32.
-
Conformational Change: This stabilizes the active state of the receptor.
-
G-Protein Coupling: The receptor couples to the Gαi/o protein subunit.[1]
-
Signaling Cascade: This inhibits Adenylyl Cyclase, leading to a decrease in intracellular cAMP levels.
Functional Assay Protocol: cAMP Inhibition (HTRF)
Objective: Quantify the agonist potential of the scaffold by measuring cAMP reduction in HEK293 cells overexpressing 5-HT1A.
-
Cell Prep: Harvest HEK293-5HT1A cells and resuspend in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.[1]
-
Agonist Treatment:
-
Detection (HTRF):
-
Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).[1]
-
Incubate for 1 hour.
-
-
Readout: Measure fluorescence ratio (665 nm / 620 nm).
-
Interpretation: A decrease in HTRF signal (or increase, depending on specific kit competition logic) relative to Forskolin-only control indicates successful Gαi activation.[1]
-
Data Analysis: Plot dose-response curve to determine EC50.
-
Visualization: GPCR Signaling Pathway
Caption: The Gαi-mediated signaling cascade triggered by the scaffold's binding to the 5-HT1A receptor.[1]
Therapeutic Horizons & Modifications
While the core scaffold is potent, modern drug development requires optimization.
-
For Kinase Selectivity: Introduction of an aryl group at the N4-position of the piperazine (creating a "tail") allows the molecule to extend into the solvent-exposed region of the kinase pocket, improving potency against targets like Akt or Menin-MLL interaction sites.
-
For CNS Penetration: The 5-methyl group aids lipophilicity (LogP adjustment).[1] Further fluorination of the methyl group (to -CF3) can enhance metabolic stability and blood-brain barrier (BBB) penetration.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88747, 2-(1-Piperazinyl)pyrimidine.[1] (Core scaffold data).[3][4][5]
-
[Link]
-
-
Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors.[1] European Journal of Medicinal Chemistry.[5][6]
-
[Link]
-
-
Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2.[1][7] Bioorganic & Medicinal Chemistry.[1][4][8][9]
-
[Link]
-
-
Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors.[1][10] Archiv der Pharmazie.[1][10]
- Cayman Chemical.2-(1-Piperazinyl)
Sources
- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 2. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-4-(piperazin-1-yl)pyrimidine CAS number and supplier
Core Identity & Synthetic Utility in Drug Discovery [1]
Executive Summary
5-Methyl-4-(piperazin-1-yl)pyrimidine (CAS: 1443210-25-0 ) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical scaffold in the development of kinase inhibitors (e.g., CHK1, PI3K/mTOR) and GPCR ligands. Its structural significance lies in the combination of the electron-deficient pyrimidine ring—which often functions as a hinge-binder in ATP-competitive inhibitors—and the piperazine moiety, which enhances aqueous solubility and provides a secondary amine handle for further diversification.[1]
This guide details the chemical profile, optimized synthetic protocols, and sourcing strategies for this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) campaigns.
Chemical Identity & Physical Profile[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1443210-25-0 |
| Molecular Formula | |
| Molecular Weight | 178.24 g/mol |
| Exact Mass | 178.1218 |
| SMILES | CC1=CN=CN=C1N1CCNCC1 |
| Appearance | Off-white to pale yellow solid |
| pKa (Calc.) | ~8.5 (Piperazine secondary amine), ~2.5 (Pyrimidine N) |
| Solubility | Soluble in DMSO, MeOH, DCM; Moderate water solubility |
Synthetic Methodology
As a Senior Application Scientist, I recommend synthesizing this molecule via Nucleophilic Aromatic Substitution (
The "Bis-Substitution" Pitfall
A common error in this synthesis is using a 1:1 stoichiometric ratio. Since piperazine is a diamine, the product (containing a secondary amine) can compete with the starting piperazine to attack another molecule of the chloropyrimidine, leading to a symmetric "bis" dimer impurity.
-
Solution: Use a large excess of piperazine (3.0 – 5.0 equivalents). This statistically ensures the chloropyrimidine reacts with free piperazine rather than the product.
Optimized Protocol
Reagents:
-
Substrate: 4-Chloro-5-methylpyrimidine (CAS: 14425-98-0).[1]
-
Nucleophile: Piperazine (anhydrous).
-
Base:
(optional if excess piperazine is used, but recommended to scavenge HCl). -
Solvent: Acetonitrile (MeCN) or n-Butanol (n-BuOH).[1]
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-5-methylpyrimidine (1.0 eq) in MeCN (10 vol).
-
Addition: Add Piperazine (4.0 eq) and
(2.0 eq). -
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride ( ) and formation of product ( ). -
Workup (Critical):
-
Cool to room temperature. Filter off inorganic salts (
, KCl). -
Concentrate the filtrate to remove MeCN.
-
Purification: Dissolve residue in DCM. Wash with water (
). Note: The excess piperazine is highly water-soluble and will partition into the aqueous phase, while the product remains in the organic phase.[1] -
Dry organic layer over
, filter, and concentrate.
-
-
Final Polish: If high purity (>98%) is required for biological assays, recrystallize from EtOAc/Hexane or perform flash chromatography (DCM:MeOH:NH3).
Synthetic Workflow Diagram
Caption: Optimized
Medicinal Chemistry Utility
This scaffold is not merely a linker; it is a pharmacophore in its own right.
Kinase Inhibition (Hinge Binding)
In many kinase inhibitors (e.g., analogs of Dasatinib or Bosutinib), the pyrimidine ring interacts with the hinge region of the ATP-binding pocket. The N1 nitrogen of the pyrimidine often accepts a hydrogen bond from the backbone amide of the kinase.
-
The Methyl Group (C5): This group is crucial. It often fills a small hydrophobic pocket (gatekeeper region) or twists the molecule's conformation to improve selectivity against off-target kinases.
ADME Properties[8][9]
-
Solubility: The piperazine ring, with its basic secondary amine (
), is protonated at physiological pH. This drastically improves the aqueous solubility of otherwise lipophilic inhibitors. -
Metabolic Stability: While the piperazine ring is a metabolic soft spot (N-oxidation or ring opening), the 5-methyl group on the pyrimidine can block metabolic attack at the pyrimidine C5 position, a common site for oxidation.
Interaction Map
Caption: Pharmacophore mapping showing the functional roles of the scaffold substructures.
Sourcing & Supplier Evaluation
When purchasing rather than synthesizing, verify the CAS carefully, as positional isomers (2-piperazinyl) are common.
Validated Suppliers
Based on current chemical catalogs, the following suppliers stock or synthesize this specific CAS (1443210-25-0 ):
| Supplier | Region | Purity Grade | Notes |
| Fluorochem | UK/Europe | 95%+ | Reliable stock; lists specific CAS [1].[1][2] |
| Enamine | Ukraine/US | 95%+ | Major building block supplier; likely source for bulk. |
| Smolecule | Global | Research | Aggregator; verify stock before ordering [2]. |
| Combi-Blocks | USA | 95%+ | Check for "4-chloro-5-methylpyrimidine" if synthesizing.[1] |
Quality Control (QC) Checklist
Upon receipt of the compound, perform the following validation:
-
1H NMR (DMSO-d6): Confirm the methyl singlet (~2.1 ppm), piperazine multiplets (~2.8-3.5 ppm), and pyrimidine aromatic protons.
-
LC-MS: Ensure a single peak with mass 179 (
). -
Appearance: Should be a solid. If it is a gum/oil, it may contain residual solvent or be the free base form (hydrochloride salts are more crystalline).
References
-
National Center for Biotechnology Information. (2019). Discovery of CHK1 inhibitors containing pyrimidine scaffolds. PubMed. Retrieved from [Link] (Contextual grounding from search 1.5).
- Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs. Bioorganic & Medicinal Chemistry Letters.
Sources
Methodological & Application
Protocol for synthesizing 5-Methyl-4-(piperazin-1-yl)pyrimidine in the lab
Application Note: Synthesis of 5-Methyl-4-(piperazin-1-yl)pyrimidine
Abstract
This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 1443210-25-0). This heterocyclic moiety is a critical pharmacophore in kinase inhibitor development, particularly for targeting enzymes like menin-MLL or specific tyrosine kinases where the piperazine ring serves as a solubilizing group or a linker for fragment-based drug design. The protocol utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The synthesis is designed around the inherent reactivity of the pyrimidine ring. The 4-position of the pyrimidine core, activated by the ring nitrogens, is highly susceptible to nucleophilic attack. The 5-methyl group provides a slight steric influence but does not significantly deactivate the ring, making
Strategic Disconnection:
-
Bond Formed: C(4)–N(1) bond between the pyrimidine and piperazine.
-
Precursors: 4-Chloro-5-methylpyrimidine (Electrophile) and Piperazine (Nucleophile).
-
Key Consideration: Piperazine is a diamine.[1] To prevent the formation of the bis-pyrimidine byproduct (where one piperazine molecule reacts with two pyrimidine rings), a stoichiometric excess of piperazine is employed.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule via
Safety & Precautions
-
4-Chloro-5-methylpyrimidine: Potent skin and eye irritant.[2] May cause respiratory sensitization. Handle in a fume hood.
-
Piperazine: Corrosive solid; known respiratory sensitizer. Avoid dust generation.
-
Reaction Hazards: The reaction is exothermic. On a large scale, addition of the pyrimidine to the amine solution should be controlled.
Experimental Protocol
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount (Example) | CAS |
| 4-Chloro-5-methylpyrimidine | 128.56 | 1.0 | 1.29 g (10 mmol) | 51957-32-5 |
| Piperazine (Anhydrous) | 86.14 | 3.0 | 2.58 g (30 mmol) | 110-85-0 |
| Ethanol (Absolute) | Solvent | - | 20 mL | 64-17-5 |
| Triethylamine (Et3N) | 101.19 | 1.5 | 2.1 mL (15 mmol) | 121-44-8 |
Note: While piperazine itself can act as the base, adding Et3N ensures the piperazine remains available as a nucleophile, although using 3-5 equivalents of piperazine alone is also a valid "self-scavenging" method.
Step-by-Step Procedure
1. Reaction Setup:
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Piperazine (2.58 g) and Ethanol (15 mL). Stir until fully dissolved.
-
Critical Step: Add 4-Chloro-5-methylpyrimidine (1.29 g) dissolved in the remaining Ethanol (5 mL) dropwise to the stirring piperazine solution at room temperature.
-
Reasoning: Slow addition of the electrophile to an excess of nucleophile minimizes the formation of the bis-substituted byproduct (N,N'-bis(5-methylpyrimidin-4-yl)piperazine).
-
2. Reaction:
-
Add Triethylamine (2.1 mL) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) .
-
Monitor progress via TLC (System: 10% MeOH in DCM with 1% NH4OH). The starting material (
) should disappear, and a new polar spot ( ) should appear. -
Reaction Time: Typically 4–6 hours.
3. Workup (Acid-Base Extraction Purification):
-
Allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.
-
Residue Treatment: Dissolve the oily residue in Dichloromethane (DCM) (30 mL) and Water (30 mL).
-
Phase Separation:
-
Separate the organic layer (contains product + some impurities).
-
Purification Trick: Extract the organic layer with 1M HCl (2 x 20 mL). The product (basic amine) will move into the aqueous acidic phase; non-basic impurities remain in DCM.
-
Discard the DCM layer.
-
Basify the combined aqueous acidic extracts with 6M NaOH or saturated K2CO3 until pH > 12.
-
Extract the now-cloudy aqueous phase with DCM (3 x 20 mL).
-
Dry the combined DCM layers over anhydrous
, filter, and concentrate.
-
4. Final Isolation:
-
The resulting oil usually solidifies upon standing or triturating with cold diethyl ether/pentane.
-
Yield: Expected 85–95% (Pale yellow to off-white solid).
Process Workflow Diagram
Figure 2: Step-by-step workflow emphasizing the acid-base purification strategy to ensure high purity.
Analytical Characterization
To validate the synthesis, compare the isolated product against these expected spectral data points derived from structural analogs.
| Technique | Expected Signal | Assignment |
| 1H NMR (400 MHz, CDCl3) | Pyrimidine C2-H | |
| Pyrimidine C6-H | ||
| Piperazine | ||
| Piperazine | ||
| C5-Methyl group | ||
| NH (Exchangeable) | ||
| LC-MS (ESI+) | m/z 179.12 | Calculated MW: 178.23 |
Troubleshooting & Optimization
-
Issue: Low Yield / Bis-substitution.
-
Cause: Insufficient excess of piperazine or adding piperazine to the chloride.
-
Solution: Ensure strictly inverse addition (Chloride added to Piperazine) and maintain at least 3 equivalents of piperazine.
-
-
Issue: Product is an Oil.
-
Solution: Convert to the hydrochloride salt for easier handling. Dissolve the free base in EtOH and add 1.1 eq of HCl (in dioxane or ether). The HCl salt (CAS 1261234-32-5 analog) is a stable solid.
-
-
Issue: Starting Material Persists.
-
Solution: Switch solvent to n-Butanol and increase temperature to 100°C. The higher boiling point drives the reaction faster.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13126905, 4-Chloro-5-methylpyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]
Sources
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. 4-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 13126905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. archive.epa.gov [archive.epa.gov]
- 8. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Methyl-4-(piperazin-1-yl)pyrimidine
Introduction
5-Methyl-4-(piperazin-1-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of pharmacologically active molecules.[1] The precise characterization of its identity, purity, and stability is paramount to ensure the quality, safety, and efficacy of any resulting therapeutic agent. This application note provides a comprehensive overview of the essential analytical methods for the thorough characterization of this compound, offering both theoretical insights and practical, step-by-step protocols.
The methodologies detailed herein are designed to provide a multi-faceted analytical approach, ensuring a complete and reliable characterization of the molecule. We will delve into chromatographic techniques for purity assessment, spectroscopic methods for structural elucidation, and other relevant analyses to build a complete analytical profile of this compound.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating and quantifying the main component from any impurities, including starting materials, by-products, and degradation products. For a polar, basic compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. While the target compound is polar, careful method development can achieve good retention and separation.
Causality in Method Development: The choice of a C18 column is a standard starting point for many small molecules. The mobile phase composition is critical; a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The buffer's pH should be controlled to ensure the consistent ionization state of the basic piperazine moiety, which significantly influences retention. An acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) will protonate the piperazine nitrogens, leading to better peak shape and retention on certain columns. UV detection is suitable due to the presence of the pyrimidine chromophore.
Protocol 1: RP-HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 5% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Typical Value |
| Retention Time | ~ 8.5 min |
| Purity (by area %) | > 98% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry, enabling the identification of unknown impurities.
Expertise in Application: This technique is crucial for impurity profiling. Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is an effective soft ionization technique for polar molecules like this compound, typically forming a protonated molecular ion [M+H]⁺. By determining the mass-to-charge ratio (m/z) of the parent ion and its fragments, the molecular weight and structural information of impurities can be elucidated.
Protocol 2: LC-MS for Impurity Identification
-
LC System: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Expected Data:
| Ion | m/z |
| [M+H]⁺ | 179.129 |
Any other detected peaks can be analyzed for their m/z to hypothesize their structures, guiding further investigation into the synthetic process or degradation pathways.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons and their neighboring protons, while ¹³C NMR provides information about the different types of carbon atoms.
Authoritative Grounding: The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule's structure.[2][3]
Protocol 3: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected NMR Data (in DMSO-d₆):
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyrimidine-H | ~8.2 | s | 1H | H6 |
| Pyrimidine-H | ~7.9 | s | 1H | H2 |
| Piperazine-H | ~3.6 | t | 4H | -N-CH₂- (adjacent to pyrimidine) |
| Piperazine-H | ~2.8 | t | 4H | -N-CH₂- |
| Methyl-H | ~2.2 | s | 3H | -CH₃ |
| Amine-H | ~2.5 (broad) | s | 1H | -NH- |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Pyrimidine-C | ~162 | C4 |
| Pyrimidine-C | ~158 | C2 |
| Pyrimidine-C | ~157 | C6 |
| Pyrimidine-C | ~115 | C5 |
| Piperazine-C | ~48 | -N-CH₂- (adjacent to pyrimidine) |
| Piperazine-C | ~45 | -N-CH₂- |
| Methyl-C | ~15 | -CH₃ |
Mass Spectrometry (MS)
Principle: As mentioned in the LC-MS section, mass spectrometry determines the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.[2][3]
Expertise in Interpretation: The fragmentation pattern observed in the mass spectrum can provide additional structural information, confirming the connectivity of the different parts of the molecule.
Protocol 4: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Directly infuse the sample into the ESI source.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Expected HRMS Data:
| Parameter | Value |
| Calculated [M+H]⁺ | 179.1295 |
| Observed [M+H]⁺ | 179.1293 |
| Mass Accuracy | < 5 ppm |
Overall Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A typical workflow for the analytical characterization of this compound.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure a comprehensive understanding of its identity, purity, and structure. The protocols outlined in this application note provide a robust framework for researchers and scientists in the pharmaceutical industry. By combining chromatographic and spectroscopic techniques, a high degree of confidence in the quality of this important chemical building block can be achieved, which is a critical step in the drug development process.
References
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
-
PubMed. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. Available at: [Link]
Sources
Measuring NHE-1 Inhibition by Cariporide: An Application Note and Protocol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately measure the inhibition of the Na+/H+ Exchanger 1 (NHE-1) using the well-characterized inhibitor, Cariporide. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, grounded in established methodologies.
Scientific Introduction: The Critical Role of NHE-1 in Cellular Homeostasis and Disease
The Na+/H+ Exchanger 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a crucial role in the regulation of intracellular pH (pHi) and cell volume.[1] It functions by extruding one intracellular proton in exchange for one extracellular sodium ion.[1] While essential for normal physiological processes, the hyperactivity of NHE-1 is implicated in the pathophysiology of several diseases.
In the context of cardiovascular disease, particularly myocardial ischemia-reperfusion injury, the intracellular acidosis that occurs during ischemia triggers a robust activation of NHE-1.[2][3] This leads to a significant influx of Na+, which in turn reverses the operation of the Na+/Ca2+ exchanger, causing a deleterious intracellular Ca2+ overload.[1] This calcium overload is a key contributor to cardiomyocyte death and cardiac dysfunction following a heart attack.[2] Inhibition of NHE-1 has been shown to be a promising therapeutic strategy to mitigate this damage.[4][5]
In oncology, NHE-1 is a key player in the aberrant pH regulation observed in cancer cells.[6][7] Many tumors exhibit a reversed pH gradient, with a more alkaline intracellular environment and an acidic extracellular microenvironment.[6] This is, in part, due to the overexpression and hyperactivity of NHE-1, which facilitates tumor cell proliferation, invasion, and metastasis, while also contributing to chemoresistance.[8][9][10] Therefore, the inhibition of NHE-1 is being actively investigated as a potential anti-cancer therapy.[6][11]
This application note will focus on a robust method to quantify the inhibitory effect of compounds on NHE-1 activity, using Cariporide as a reference inhibitor.
The Exemplary Inhibitor: Cariporide
Cariporide (also known as HOE642) is a potent and selective inhibitor of NHE-1.[1] Its selectivity for NHE-1 over other NHE isoforms makes it an excellent tool for studying the specific roles of this transporter.
| Property | Value | Source |
| IUPAC Name | N-(Diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide | [1] |
| Molecular Formula | C12H17N3O3S | [12] |
| Molecular Weight | 283.35 g/mol | [12] |
| IC50 (NHE-1) | 0.05 µM | [12] |
| IC50 (NHE-2) | 1000 µM | [12] |
| IC50 (NHE-3) | 3 µM | [12] |
| Solubility | Soluble in DMSO | [12] |
Principle of the NHE-1 Activity Assay
The most common method for measuring NHE-1 activity is to monitor the recovery of intracellular pH (pHi) following an acute intracellular acid load. This is typically achieved using a pH-sensitive fluorescent indicator, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).
The acetoxymethyl ester form of BCECF (BCECF-AM) is a cell-permeant, non-fluorescent compound.[13][14] Once inside the cell, intracellular esterases cleave the AM groups, trapping the now fluorescent and membrane-impermeant BCECF in the cytoplasm.[14][15]
The fluorescence emission of BCECF is pH-dependent. By exciting the dye at two different wavelengths (a pH-sensitive wavelength, ~490 nm, and a pH-insensitive (isosbestic) wavelength, ~440 nm) and measuring the ratio of the emitted fluorescence intensities (at ~535 nm), a ratiometric measurement of pHi can be obtained that is independent of dye concentration, photobleaching, and cell path length.[15][16]
To measure NHE-1 activity, cells are first loaded with BCECF-AM. An intracellular acid load is then induced, typically using the "ammonium prepulse" technique.[17] The subsequent rate of pHi recovery in the presence of extracellular sodium is then measured. This Na+-dependent pHi recovery is primarily mediated by NHE-1 in many cell types. The inhibitory effect of a compound like Cariporide can be quantified by measuring the reduction in the rate of this pHi recovery.
Materials and Reagents
-
Cell Line: A cell line with robust NHE-1 expression. Examples include:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Cariporide
-
Nigericin sodium salt
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell Culture Medium: (e.g., DMEM) appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
NaCl, KCl, MgCl2, CaCl2, Glucose
-
NH4Cl
-
NaOH and HCl for pH adjustment
-
Black, clear-bottom 96-well microplates
Detailed Protocols
Preparation of Solutions
-
BCECF-AM Stock Solution (1 mM): Dissolve 1 mg of BCECF-AM in 1.45 mL of anhydrous DMSO.[22] Store in small aliquots at -20°C, protected from light and moisture.
-
Cariporide Stock Solution (10 mM): Dissolve 2.83 mg of Cariporide in 1 mL of DMSO. Store at -20°C.
-
Normal Sodium Buffer (pH 7.4): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM Glucose, 20 mM HEPES. Adjust pH to 7.4 with NaOH.
-
Sodium-Free Buffer (pH 7.4): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM Glucose, 20 mM HEPES. Adjust pH to 7.4 with HCl.
-
Ammonium-Containing Buffer (for acid loading): Normal Sodium Buffer containing 20 mM NH4Cl.
-
Calibration Buffers (pH 6.5, 7.0, 7.5, 8.0): 130 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM MES. Adjust to the desired pH with NaOH or HCl. Just before use, add Nigericin to a final concentration of 10 µM.[16]
Experimental Workflow
The following diagram outlines the key steps in the NHE-1 inhibition assay.
Caption: Experimental workflow for measuring NHE-1 inhibition.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture your chosen cell line under standard conditions.
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM BCECF-AM in serum-free medium or Normal Sodium Buffer.
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the BCECF-AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[16]
-
-
Washing:
-
Aspirate the loading solution and wash the cells twice with Normal Sodium Buffer to remove any extracellular dye.[14]
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of Cariporide in Normal Sodium Buffer. Include a vehicle control (DMSO, final concentration should be <0.1%).
-
Add 100 µL of the Cariporide dilutions or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement and Acid Loading:
-
Place the plate in a fluorescence plate reader capable of dual-wavelength excitation and kinetic reads.
-
Set the excitation wavelengths to ~490 nm and ~440 nm, and the emission wavelength to ~535 nm.
-
Record a baseline fluorescence ratio for 1-2 minutes.
-
To induce the acid load, rapidly replace the buffer in the wells with 100 µL of the Ammonium-Containing Buffer.
-
After 5-10 minutes of incubation, rapidly replace the ammonium-containing buffer with 100 µL of Normal Sodium Buffer (containing the respective concentrations of Cariporide or vehicle). This will cause a rapid drop in pHi.
-
Immediately begin recording the fluorescence ratio every 15-30 seconds for 10-20 minutes to monitor the pHi recovery.
-
-
Calibration:
-
At the end of the experiment, aspirate the buffer from all wells.
-
Add 100 µL of the Calibration Buffers (pH 6.5, 7.0, 7.5, 8.0) containing 10 µM Nigericin to different wells.
-
Incubate for 5-10 minutes to allow equilibration of intracellular and extracellular pH.
-
Record the fluorescence ratio for each pH value.
-
Plot the fluorescence ratio (490/440) against the pH to generate a calibration curve.
-
Data Analysis and Interpretation
-
Convert Fluorescence Ratios to pHi: Use the calibration curve to convert the kinetic fluorescence ratio data into pHi values for each time point.
-
Calculate the Rate of pHi Recovery: For each well, determine the initial rate of pHi recovery (ΔpHi/min) by calculating the slope of the linear portion of the pHi recovery curve immediately following the acid load.
-
Determine NHE-1 Specific Activity: To confirm that the observed pHi recovery is mediated by NHE-1, perform a control experiment where the recovery is measured in Sodium-Free Buffer. The NHE-1 specific activity is the difference between the rate of recovery in Normal Sodium Buffer and the rate in Sodium-Free Buffer.
-
Calculate Percentage Inhibition: For each concentration of Cariporide, calculate the percentage inhibition of the NHE-1 activity using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100
-
Determine the IC50 Value: Plot the percentage inhibition against the logarithm of the Cariporide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of NHE-1 activity).
Visualizing the Mechanism of Action
The following diagram illustrates the role of NHE-1 in pHi regulation and the mechanism of its inhibition.
Caption: Mechanism of NHE-1 and its inhibition by Cariporide.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The inclusion of a sodium-free buffer control is critical to demonstrate that the measured pH recovery is indeed dependent on sodium influx, a hallmark of NHE activity. Furthermore, the use of a well-characterized inhibitor like Cariporide at its known effective concentrations serves as a positive control for the assay's performance. Consistent results with these controls will ensure the trustworthiness of the data obtained for novel test compounds. It is also crucial to be aware that the high K+/nigericin calibration method can have limitations and may introduce systematic errors in absolute pHi measurements, though it is generally reliable for assessing relative changes and inhibitor potency.[23][24]
Conclusion
This application note provides a detailed and scientifically grounded protocol for measuring the inhibition of NHE-1. By leveraging the ratiometric pH-sensitive dye BCECF-AM and the specific inhibitor Cariporide, researchers can obtain reliable and reproducible data on the potency of novel NHE-1 inhibitors. This assay is a valuable tool for drug discovery and for elucidating the role of NHE-1 in various physiological and pathological processes.
References
-
Harguindey, S., Arranz, J. L., Polo Orozco, J. D., Rauch, C., Fais, S., Cardone, R. A., & Reshkin, S. J. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of translational medicine, 11, 282. Available at: [Link][6]
-
MDPI. (2020). Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe. Sensors, 20(15), 4283. Available at: [Link]
-
Karmazyn, M., Gan, X. T., Humphreys, R. A., Yoshida, H., & Kusumoto, K. (2001). NHE-1 inhibition-induced cardioprotection against ischaemia/reperfusion is associated with attenuation of the mitochondrial permeability transition. Cardiovascular research, 55(4), 874–880. Available at: [Link][4]
-
Boyarsky, G., Hanssen, C., & Clyne, L. A. (1996). Inadequacy of high K+/nigericin for calibrating BCECF. I. Estimating steady-state intracellular pH. The American journal of physiology, 271(4 Pt 1), C1131–C1145. Available at: [Link][23]
-
Karmazyn, M. (2013). NHE-1: still a viable therapeutic target. Journal of molecular and cellular cardiology, 59, 1–2. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. Reagent for Monitoring Intracellular pH BCECF-AM. Dojindo. Available at: [Link][22]
-
Li, X., Liu, L., & Li, L. (2021). Advances in research on the regulatory mechanism of NHE1 in tumors. Oncology Letters, 21(4), 314. Available at: [Link][8]
-
Liu, H., & Li, H. (2020). Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure. Frontiers in physiology, 11, 579. Available at: [Link][2]
-
Penna, C., & Pagliaro, P. (2023). Molecular and Cellular Mechanisms of Myocardial Ischemia and Reperfusion Injury: A Narrative Review. International journal of molecular sciences, 24(8), 7249. Available at: [Link][3]
-
Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et biophysica acta, 1572(1), 143–148. Available at: [Link]
-
Pérez, N. G., de la Rosa, M. N., Said, M., & Cingolani, H. E. (2021). Myocardial Impact of NHE1 Regulation by Sildenafil. Frontiers in physiology, 12, 631109. Available at: [Link][5]
-
Wikipedia. (2023). Cariporide. Wikipedia. Available at: [Link][1]
-
Boyarsky, G., Clyne, L. A., & Hanssen, C. (1996). Inadequacy of high K+/nigericin for calibrating BCECF. II. Intracellular pH dependence of the correction. The American journal of physiology, 271(4 Pt 1), C1146–C1156. Available at: [Link][24]
-
Harguindey, S., et al. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of Translational Medicine, 11(1). Available at: [Link]
-
Chen, Y., et al. (2024). Cardiomyocyte-specific NHE1 overexpression confers protection against myocardial infarction during hyperglycemia. Journal of Translational Medicine, 22(1). Available at: [Link][18]
-
Chen, L., et al. (2019). Increased NHE1 expression is targeted by specific inhibitor cariporide to sensitize resistant breast cancer cells to doxorubicin in vitro and in vivo. BMC cancer, 19(1), 211. Available at: [Link][11]
-
FluoroFinder. BCECF AM Dye Profile. FluoroFinder. Available at: [Link]
-
ResearchGate. (2020). A Immunofluorescence images showing expression of NHE1 (green) and.... ResearchGate. Available at: [Link]
-
ResearchGate. (2024). (PDF) Cardiomyocyte-specific NHE1 overexpression confers protection against myocardial infarction during hyperglycemia. ResearchGate. Available at: [Link]
-
AACR Journals. (2013). Regulation of the Na+/H+ Exchanger (NHE1) in Breast Cancer Metastasis. Cancer Research, 73(4), 1168-1172. Available at: [Link]
-
National Institutes of Health. (2018). The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells. Oncotarget, 9(5), 6063-6081. Available at: [Link][20]
-
ResearchGate. (2024). Analysis of expression of NHE1 in wild type and knockout breast cancer.... ResearchGate. Available at: [Link]
-
Amith, S. R., & Fliegel, L. (2013). Regulation of the Na+/H+ exchanger (NHE1) in breast cancer metastasis. Cancer research, 73(4), 1168–1172. Available at: [Link][9]
-
JoVE. (2014). A Protocol for Measurement of Intracellular pH. Journal of Visualized Experiments, (83), e51120. Available at: [Link]
-
National Institutes of Health. (2022). Blocking NHE1 stimulates glioma tumor immunity by restoring OXPHOS function of myeloid cells. Journal of Clinical Investigation, 132(15), e157539. Available at: [Link]
-
ResearchGate. (2013). The regulation of NHE1 and its roles in driving tumor hallmark.... ResearchGate. Available at: [Link]
-
Spandidos Publications. (2021). Advances in research on the regulatory mechanism of NHE1 in tumors (Review). Oncology Letters, 21(4), 314. Available at: [Link][7]
-
Hippokratia. (2018). C6 cell line: the gold standard in glioma research. Hippokratia, 22(3), 105-112. Available at: [Link][19]
-
Frontiers. (2014). pH sensing and regulation in cancer. Frontiers in Physiology, 5. Available at: [Link][10]
-
ResearchGate. (2024). Blocking NHE1 stimulates glioma tumor immunity by restoring OXPHOS function of myeloid cells. ResearchGate. Available at: [Link]
Sources
- 1. Cariporide - Wikipedia [en.wikipedia.org]
- 2. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]
- 6. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncology Letters [spandidos-publications.com]
- 8. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Na+/H+ Exchanger (NHE1) in Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | pH sensing and regulation in cancer [frontiersin.org]
- 11. Increased NHE1 expression is targeted by specific inhibitor cariporide to sensitize resistant breast cancer cells to doxorubicin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. BCECF, AM | AAT Bioquest [aatbio.com]
- 14. genecopoeia.com [genecopoeia.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cardiomyocyte-specific NHE1 overexpression confers protection against myocardial infarction during hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. C6 cell line: the gold standard in glioma research – hippokratia.gr [hippokratia.gr]
- 20. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 23. Inadequacy of high K+/nigericin for calibrating BCECF. I. Estimating steady-state intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inadequacy of high K+/nigericin for calibrating BCECF. II. Intracellular pH dependence of the correction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 5-Methyl-4-(piperazin-1-yl)pyrimidine Scaffolds in High-Throughput Screening
Introduction: The Privileged Scaffold Paradigm
In modern drug discovery, 5-Methyl-4-(piperazin-1-yl)pyrimidine represents a quintessential "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This moiety combines the hydrogen-bonding capacity of the pyrimidine ring (mimicking the adenine base of ATP) with the solubilizing and spatially distinct vector of the piperazine ring.[1]
This Application Note details the technical roadmap for utilizing this scaffold in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) . Unlike standard HTS campaigns, screening libraries enriched with this scaffold requires specific attention to physicochemical properties, particularly basicity and solubility, to avoid false negatives and assay interference.
Key Applications
-
Kinase Inhibition: The pyrimidine core acts as a hinge-binder (ATP-mimetic), while the piperazine tail extends into the solvent-exposed region or ribose pocket.[1][2]
-
GPCR Modulation: Particularly for Serotonergic (5-HT) and Dopaminergic receptors, where the basic piperazine nitrogen is critical for aspartate residue anchoring.[1]
-
Fragment-Based Screening: With a molecular weight of ~178 Da, this molecule serves as an ideal "starting fragment" for elaboration.[1]
Physicochemical Profiling & Library Preparation[1][2]
Before initiating a screen, the physical behavior of the scaffold must be stabilized. The piperazine secondary amine introduces a high pKa (~8.8–9.8), making the molecule positively charged at physiological pH.
Solubility & DMSO Tolerance
Many HTS false positives arise from compound aggregation. While this compound is relatively soluble compared to lipophilic leads, its derivatives can precipitate in high-salt buffers.[1][2]
| Parameter | Value / Recommendation | Causality / Rationale |
| Molecular Weight | 178.23 g/mol | Ideal for Fragment-Based Screening (Rule of 3 compliant).[1][2] |
| cLogP | ~0.5 - 1.2 | Low lipophilicity reduces non-specific hydrophobic binding.[1][2] |
| pKa (Piperazine N) | ~9.2 (Predicted) | Critical: At pH 7.4, the molecule is >90% protonated.[2] Ensure assay buffer capacity (>50mM HEPES) prevents localized pH shifts.[2] |
| DMSO Limit | < 2% (v/v) | Higher DMSO concentrations can suppress the ionization of the basic nitrogen, altering binding affinity. |
| Storage | -20°C in 100% DMSO | Avoid freeze-thaw cycles to prevent hydration of the pyrimidine ring.[1][2] |
Workflow Visualization
The following diagram illustrates the integrated workflow for screening this scaffold, differentiating between Fragment Screening (biophysical) and HTS (biochemical).
Figure 1: Dual-path workflow for screening pyrimidine-piperazine scaffolds. The Fragment path utilizes biophysical methods (NMR/SPR) due to lower initial affinity, while the HTS path uses fluorescence-based functional assays.[1]
Protocol 1: Fragment-Based Screening via STD-NMR[1][2]
Context: As a fragment, this compound likely binds with low affinity (
Materials
-
Target Protein: >20 µM (recombinant, highly pure).
-
Buffer: D2O-based phosphate buffer (pH 7.4), deuterated DMSO.
Step-by-Step Methodology
-
Sample Preparation:
-
Pulse Sequence Setup:
-
Data Acquisition:
-
Epitope Mapping:
-
Analyze which protons on the pyrimidine or piperazine ring show the strongest STD effect. This reveals which part of the molecule is in direct contact with the protein surface, guiding synthetic elaboration.
-
Protocol 2: Biochemical HTS (TR-FRET Kinase Assay)
Context: When screening derivatives of this scaffold for kinase inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is preferred over luciferase (ADP-Glo) to avoid interference from the piperazine nitrogen's potential quenching effects.[1][2]
Assay Principle
A tracer (fluorophore-labeled ATP-competitive inhibitor) competes with the scaffold for the kinase ATP-binding site.[1][2] Binding of the scaffold displaces the tracer, reducing the FRET signal between the tracer and a Europium-labeled anti-tag antibody on the kinase.
Step-by-Step Methodology
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. Note: Avoid high concentrations of DTT if possible; use TCEP to prevent redox artifacts. -
Scaffold Dilution: Serial dilute compounds in 100% DMSO, then transfer to the assay plate (final DMSO < 1%).
-
-
Reaction Assembly:
-
Detection:
-
Incubate for 60 minutes at Room Temperature.
-
Read Fluorescence: Excitation at 337 nm; Emission at 620 nm (Europium) and 665 nm (Tracer).[2]
-
-
Data Analysis:
Troubleshooting & Self-Validating Controls
To ensure scientific integrity, the following controls are mandatory when screening this specific scaffold class.
The "Redox" False Positive
Piperazine derivatives can sometimes undergo redox cycling, generating hydrogen peroxide which inhibits enzymes non-specifically.
-
Validation: Include 0.01% Triton X-100 or measure activity in the presence of Catalase. If potency drops with Catalase, the hit is a redox artifact.
The pH Shift Artifact
Due to the basicity of the piperazine (pKa ~9), high concentrations (>100 µM) in weak buffers can shift the pH, inhibiting the enzyme simply by making the environment too basic.
-
Validation: Measure the pH of the highest concentration well. Use strong buffers (100 mM HEPES) for confirmation curves.
Aggregation (Promiscuous Binding)[2]
-
Validation: Run the assay with and without 0.01% detergent (Tween-20 or Brij-35).[1][2] If the
shifts by >10-fold, the compound is likely acting as a colloidal aggregator.
References
-
Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery."[4][5] Current Opinion in Chemical Biology. Link
-
Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery."[1][2] Nature Reviews Drug Discovery.[2] Link
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link[2]
-
Lepre, C. A., et al. (2004). "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. Link[2]
-
Bembenek, M. E., et al. (2003). "Influence of compound solubility and aggregation on standard high-throughput screening assays." Methods in Enzymology. Link
Sources
Experimental design for testing 5-Methyl-4-(piperazin-1-yl)pyrimidine in animal models
Application Note: Preclinical Evaluation of 5-Methyl-4-(piperazin-1-yl)pyrimidine
Executive Summary & Compound Profile
This compound (referred to herein as MPP-45 ) is a privileged heterocyclic scaffold often utilized in Fragment-Based Drug Discovery (FBDD).[1][2] Structurally, it combines a pyrimidine core with a piperazine moiety at the C4 position and a methyl group at C5.[2]
Unlike its C2-substituted isomer (a known metabolite of buspirone targeting 5-HT receptors), the C4-substituted pyrimidine motif is historically associated with kinase inhibition (e.g., CDK, Menin-MLL interactions) and inflammatory caspase inhibition .[1][2] This guide provides a standardized workflow for evaluating MPP-45 in animal models, focusing on formulation, pharmacokinetics (PK), and a representative oncology efficacy model.
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1443210-25-0 |
| Molecular Formula | C9H14N4 |
| Molecular Weight | 178.24 g/mol |
| Predicted pKa | ~8.7 (Piperazine secondary amine), ~2.5 (Pyrimidine N) |
| Primary Class | Heterocyclic Building Block / Kinase Inhibitor Scaffold |
Formulation & Vehicle Selection
Challenge: MPP-45 contains a secondary amine on the piperazine ring, making it basic.[2] Free base forms often exhibit poor aqueous solubility at neutral pH, leading to erratic absorption in vivo.[2]
Protocol: Do not use Dimethyl Sulfoxide (DMSO) concentrations >10% for chronic dosing due to tolerability issues. Instead, utilize a pH-adjusted aqueous vehicle or a cyclodextrin complex.[2]
Recommended Vehicle Systems:
| Route | Vehicle Composition | Preparation Method | Stability |
| IV (Bolus) | 5% DMSO + 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Saline | Dissolve compound in DMSO first, then slowly add 20% HP-β-CD solution with vortexing.[1][2] Filter sterilize (0.22 µm). | 24h @ 4°C |
| PO (Oral) | 50 mM Citrate Buffer (pH 4.0) | Add compound to buffer; sonicate.[2] The acidic pH protonates the piperazine nitrogen, enhancing solubility.[2] | 48h @ 4°C |
| IP (Intraperitoneal) | 10% Tween-80 + 90% Saline | Dissolve in Tween-80, then dilute with warm saline.[1][2] | Use immediately |
Critical Checkpoint: Verify solution clarity. If precipitation occurs upon dilution, switch to the Citrate Buffer method immediately to prevent micro-embolisms in IV studies.
Pharmacokinetics (PK) Study Design
Before efficacy testing, the bioavailability (
Experimental Workflow (Rat Model):
-
Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).[1][2]
-
Groups:
per route. -
Dose:
Sampling Protocol:
-
Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
Blood Collection: 200 µL via tail vein or cannula into K2EDTA tubes.
-
Processing: Centrifuge at 4000g, 4°C, 10 min. Harvest plasma.[2]
-
Bioanalysis: LC-MS/MS (MRM mode). Transition: m/z 179.1
122.1 (Loss of piperazine fragment).[2]
Data Analysis Logic:
Calculate Bioavailability (
Safety Profiling: Maximum Tolerated Dose (MTD)
Conduct a Dose Range Finding (DRF) study in CD-1 mice prior to efficacy models.[1][2]
-
Design: Staggered dose escalation (3 mice/group).
-
Doses: 10, 30, 100, 300 mg/kg (PO, QD for 5 days).[2]
-
Endpoints:
Efficacy Model: Tumor Xenograft (Kinase Inhibition Context)[2]
Given the structural similarity of 4-piperazinylpyrimidines to Menin-MLL and CDK inhibitors, a tumor xenograft model is the standard for proof-of-concept.[1][2]
Model: MV4-11 (Acute Myeloid Leukemia) or MDA-MB-231 (Solid Tumor) Xenograft.[1][2]
Protocol Steps:
-
Inoculation: Inject
cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of BALB/c nude mice. -
Randomization: When tumors reach ~100-150 mm³ (approx. 10-14 days post-implant), randomize mice into treatment groups (
).[1][2] -
Treatment Regimen:
-
Duration: 21 Days.
-
Measurements: Caliper measurement of tumor volume (
) every 3 days.
Visualizing the Mechanism & Workflow:
Caption: Integrated PK/PD workflow for MPP-45, highlighting the critical role of the C5-methyl group in metabolic stability and downstream efficacy.
Data Interpretation & Statistical Analysis
Tumor Growth Inhibition (TGI):
Statistical Test:
-
Use Two-way ANOVA with repeated measures (Time x Treatment) followed by Bonferroni’s post-hoc test .[1][2]
-
Significance threshold:
. -
Exclusion Criteria: Any animal losing >20% body weight must be euthanized and excluded from the final dataset (censored data).[2]
References
-
PubChem. (2025).[2][3] Compound Summary: 4-(Piperazin-1-yl)pyrimidine.[1][2][3][4] National Library of Medicine.[2] Link[1][2]
-
Luo, M., et al. (2024).[2][5][6] "Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors." European Journal of Medicinal Chemistry, 280:116918.[5][6] Link
-
Karver, C. E., et al. (2016).[2][4] "Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases."[1][2] Bioorganic & Medicinal Chemistry Letters, 26(23).[2] Link
-
Fluorochem. (2023).[2] Product Sheet: this compound (CAS 1443210-25-0).[1][2][7] Link
Sources
- 1. Cas 20980-22-7,2-(1-Piperazinyl)pyrimidine | lookchem [lookchem.com]
- 2. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 4-(Piperazin-1-yl)pyrimidine | C8H12N4 | CID 18321137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminas terciarias | CymitQuimica [cymitquimica.com]
HPLC Purification Strategy for 5-Methyl-4-(piperazin-1-yl)pyrimidine
Abstract
This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of 5-Methyl-4-(piperazin-1-yl)pyrimidine , a critical pharmacophore in kinase inhibitor and GPCR ligand discovery.[1] Due to the basicity of the piperazine moiety (pKa ~9.8) and the polarity of the pyrimidine ring, this molecule presents specific chromatographic challenges, including peak tailing and poor retention on standard C18 stationary phases. This guide prioritizes a High-pH Reversed-Phase (RP-HPLC) strategy using hybrid silica technology to maximize loading capacity and peak symmetry, while offering a secondary Low-pH method for analytical screening.[1]
Physicochemical Profile & Chromatographic Challenges
Understanding the molecule's behavior in solution is the prerequisite for successful separation.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Pyrimidine ring + Piperazine ring | Contains both aromatic (hydrophobic) and aliphatic amine (polar/basic) domains.[1] |
| Basicity (pKa) | N1 (Piperazine): ~9.8 N4 (Piperazine): ~5.3Pyrimidine N: Weakly basic | At neutral/acidic pH (pH < 8), the molecule is protonated (positively charged).[1] This leads to silanol interactions (tailing) and reduced hydrophobic retention .[2] |
| LogP | ~0.5 - 1.0 (Estimated) | Moderately polar.[1] Requires low organic starting conditions in RP-HPLC.[1] |
| UV Absorbance | Pyrimidine ring provides good UV detection.[1] |
The "Silanol Effect" Challenge
On standard silica-based C18 columns, the protonated nitrogen of the piperazine ring interacts ionically with residual deprotonated silanols (
-
Result: Severe peak tailing, broad peaks, and loss of resolution.
-
Solution: Operate at High pH (>10) to deprotonate the analyte and silanols (suppressing ion exchange), or use Low pH (<2.5) to protonate silanols (suppressing their charge).
Method Development Strategies
Strategy A: High-pH Reversed-Phase (The "Gold Standard" for Purification)
Why? Operating at pH 10 keeps the piperazine moiety in its neutral (free base) form.[1]
-
Benefit 1: Neutral molecules have higher affinity for the C18 ligand, increasing retention.
-
Benefit 2: Neutral molecules do not repel each other, significantly increasing sample loading capacity (up to 10x vs. low pH).
-
Benefit 3: Uses Ammonium Hydroxide (
), a volatile buffer, facilitating easy salt-free isolation via lyophilization.[1]
Critical Requirement: You MUST use a column stable at high pH (e.g., Hybrid Particle Technology like Waters XBridge™ or Phenomenex Gemini™). Standard silica dissolves at pH > 8.
Strategy B: Low-pH Reversed-Phase (Analytical / Backup)
Why? Standard screening approach using TFA or Formic Acid.[1]
-
Benefit: Universal compatibility with almost all C18 columns.
-
Drawback: The molecule is charged (
), leading to lower retention (elutes near void volume) and potential peak tailing. TFA salts can be hygroscopic.
Detailed Experimental Protocols
Protocol A: Preparative Purification (High pH)
Recommended for scale-up (>100 mg).[1]
-
Column: Hybrid Silica C18 (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide (
). -
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 20 mL/min (typical for 19mm ID).
-
Detection: UV @ 254 nm.
-
Gradient:
Time (min) % B Description 0.0 5 Initial Hold (Loading) 2.0 5 Desalting / Void elution 12.0 60 Linear Gradient 13.0 95 Wash 15.0 95 Hold | 15.1 | 5 | Re-equilibration |[1]
Protocol B: Analytical Purity Check (Low pH)
Recommended for reaction monitoring and fraction QC.[1]
-
Column: C18 (End-capped), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5-95% B over 10 minutes.
-
Note: TFA is used as an ion-pairing agent to sharpen the peak shape of the basic piperazine.
Workflow Visualization
The following diagram illustrates the decision logic for purifying basic heterocycles like this compound.
Caption: Decision matrix for selecting the optimal mobile phase pH based on analytical screening results. High pH is generally preferred for basic piperazines to maximize loading.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Fronting Peaks | Column Overload | Reduce injection volume. Switch to High pH method to increase loading capacity of the free base. |
| Split Peaks | Sample Solvent Mismatch | Dissolve sample in initial mobile phase (5% ACN). Avoid dissolving in 100% DMSO or MeOH if injecting large volumes. |
| Retention Drift | pH Instability | Ensure buffer (NH4HCO3) is freshly prepared. Piperazine retention is highly sensitive to pH changes near its pKa. |
| Carryover | Basic Adsorption | The piperazine nitrogen can stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. Link
-
Waters Corporation. (2024). XBridge Columns: Designed for High pH Stability. Waters.com. Link
-
Phenomenex. (2025).[3][4][5][6] Gemini NX-C18: Rugged Reversed Phase HPLC Columns for High pH.[1] Phenomenex.com. Link
-
PubChem. (2025).[3][4][7] 4-(Piperazin-1-yl)pyrimidine Compound Summary. National Library of Medicine. Link[1][4]
-
Dolan, J. W. (2015).[3] HPLC Solutions: The separation of basic compounds.[2][8][9] Separation Science.[2] Link
Sources
- 1. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. 2-Piperazino-4-pyrimidinecarbonitrile | C9H11N5 | CID 36995510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Piperazin-1-yl)pyrimidine | C8H12N4 | CID 18321137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. jocpr.com [jocpr.com]
Application Note: Crystallization & Purification Protocols for 5-Methyl-4-(piperazin-1-yl)pyrimidine
Executive Summary
This application note details the isolation and purification of 5-Methyl-4-(piperazin-1-yl)pyrimidine (CAS: 1443210-25-0), a critical intermediate scaffold used in the synthesis of kinase inhibitors (e.g., Aurora A, PI3K inhibitors) and menin-MLL interaction blockers.[1][2]
While the pyrimidine core offers stability, the piperazine moiety introduces conformational flexibility and high basicity, frequently resulting in "oiling out" during crystallization.[2][3] This guide provides two distinct workflows: Method A for free base purification via antisolvent crystallization, and Method B for Hydrochloric Acid (HCl) salt formation, recommended for long-term storage and stability.[1][2]
Physicochemical Profile & Solubility
Successful crystallization requires a precise understanding of the solute-solvent interaction.[1][2][3]
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Weight | 178.24 g/mol | Low MW facilitates tight lattice packing if H-bonds are aligned.[1][2] |
| Basicity (pKa) | ~9.8 (Piperazine N), ~1.8 (Pyrimidine N) | Highly basic.[1][2] Will readily form salts with mineral acids.[1][2][3] |
| LogP | ~0.5 - 0.8 (Estimated) | Amphiphilic.[1][2] Soluble in water and organic solvents.[1][2][3] |
| Solubility (High) | Methanol, DCM, DMSO, Water (pH < 7) | Good solvents for dissolution (Solvent).[1][2] |
| Solubility (Low) | Heptane, Hexane, Diethyl Ether | Good candidates for Antisolvents.[1][2][3] |
| Critical Impurity | Unreacted Piperazine | Must be removed via aqueous wash prior to crystallization.[1][2][3] |
Pre-Crystallization Workup (Critical Step)
Rationale: The most common failure mode in crystallizing this intermediate is the presence of excess piperazine starting material, which acts as a hydrotrope and prevents lattice formation.[2][3]
Standard Workup Protocol:
-
Extraction: Dissolve the crude reaction mixture in Dichloromethane (DCM) .
-
Wash: Wash the organic phase 3x with Brine (saturated NaCl) .
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo to an oil or semi-solid.
Method A: Free Base Crystallization (Antisolvent)
Best for: Immediate use in subsequent coupling reactions.[1][2]
This method utilizes the Ethyl Acetate (EtOAc) / Heptane system.[1][2][3] EtOAc solubilizes the pyrimidine core, while Heptane acts as a non-polar antisolvent to force the polar piperazine moiety out of solution.[2][3]
Step-by-Step Protocol
-
Dissolution:
-
Polishing Filtration:
-
Nucleation (Seeding):
-
Antisolvent Addition:
-
Cooling:
-
Cool the slurry to 0–5°C over 2 hours (ramp rate: 0.25°C/min).
-
-
Isolation:
Method B: HCl Salt Formation (The "Rescue" Method)
Best for: Long-term storage, removing difficult impurities, or if Method A yields an oil.
Protonating the secondary amine of the piperazine ring creates a rigid ionic lattice, significantly increasing the melting point and preventing oil formation.[2][3]
Step-by-Step Protocol
-
Dissolution:
-
Dissolve crude free base (10 g) in Isopropanol (IPA, 50 mL) or 1,4-Dioxane .
-
Heat to 40°C .
-
-
Acid Addition:
-
Crystallization:
-
Isolation:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct purification route based on the physical state of the crude material.
Figure 1: Decision tree for selecting between Free Base Crystallization and Salt Formation based on crude material state.[1]
Troubleshooting: The "Oiling Out" Phenomenon
Symptom: As the solution cools or antisolvent is added, liquid droplets form instead of crystals.[1][2][3] Cause: The system has entered the liquid-liquid miscibility gap (LLPS) before crossing the solubility curve.[1][2] This is common with piperazine derivatives due to their conformational flexibility.[1][2][3]
Corrective Actions:
-
Temperature Cycling: Re-heat the mixture until the oil dissolves, then cool very slowly (0.1°C/min) to stay within the Metastable Zone Width (MSZW).
-
Seeding: Essential. Add seeds at a higher temperature (cloud point + 5°C).[1][2][3]
-
Switch to Method B: If the free base persistently oils out, the ionic interactions of the salt form are required to enforce lattice rigidity.[1][2][3]
References
-
Synthesis & Isolation Context
-
Salt Formation Techniques
-
Molecule Data & Applications
-
Menin-MLL Inhibitor Synthesis
Sources
- 1. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(4-chlorophenyl)-N-methyl-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide | C22H22ClN3O2 | CID 70689583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine [smolecule.com]
- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 5-Methyl-4-(piperazin-1-yl)pyrimidine
Executive Summary
This guide addresses the synthesis of 5-Methyl-4-(piperazin-1-yl)pyrimidine , a critical pharmacophore found in PDE5 inhibitors (e.g., Avanafil) and various kinase inhibitors (e.g., Akt, Menin).[1] The core reaction involves the Nucleophilic Aromatic Substitution (
While conceptually simple, this reaction is prone to specific failure modes—primarily dimerization (bis-coupling) and hydrolysis .[1] This document provides root-cause analysis, optimized protocols, and purification strategies to maximize the yield of the mono-substituted product.
Reaction Pathway & Impurity Landscape
The following diagram illustrates the desired pathway versus the critical side reactions. Understanding this flow is essential for troubleshooting.
Figure 1: Reaction network showing the competitive formation of the Bis-pyrimidine dimer (Impurity A) and Hydrolysis product (Impurity B).[1][2][3][4]
Troubleshooting & FAQs
Issue 1: High Levels of Dimer Impurity (Bis-coupling)
User Report: "I am observing a significant spot on TLC/LCMS corresponding to the bis-product (M+ = ~270-290 range), even though I used 1.5 equivalents of piperazine."
Root Cause: Piperazine is a diamine. Once the first nitrogen reacts to form the target product, the second nitrogen remains nucleophilic. If the local concentration of the electrophile (4-chloro-5-methylpyrimidine) exceeds that of unreacted piperazine, the target product will attack another electrophile molecule, forming the 1,4-bis(5-methylpyrimidin-4-yl)piperazine dimer.[1]
Corrective Action:
-
Stoichiometry: Increase piperazine loading to 5–10 equivalents . This ensures that every molecule of chloropyrimidine encounters free piperazine rather than the mono-substituted product.[1]
-
Mode of Addition (Reverse Addition): Do not add piperazine to the chloropyrimidine. Instead, dissolve the piperazine (base) in the solvent and slowly add a solution of the chloropyrimidine to it. This maintains a high [Piperazine]:[Chloride] ratio throughout the reaction.
-
Solvent Choice: Use a solvent where piperazine is fully soluble (e.g., Ethanol, DMF) to avoid heterogeneous conditions that might create local "hotspots" of high chloride concentration.
Issue 2: Hydrolysis of Starting Material
User Report: "The reaction stalled, and I see a peak corresponding to the hydroxy-pyrimidine (M+ = 111). Adding more base didn't help."
Root Cause:
4-Halo-pyrimidines are electron-deficient and susceptible to hydrolysis by water, especially in the presence of heat and base.[1] If your solvent is "wet" or if you are using a hydrous base (e.g., aqueous NaOH), the hydroxide ion will compete with piperazine for the
Corrective Action:
-
Solvent Quality: Use anhydrous solvents (Ethanol, Acetonitrile, or DMF).
-
Base Selection: Avoid aqueous bases. Use Triethylamine (TEA) or DIPEA as an auxiliary base if not using excess piperazine.[1] Ideally, use excess piperazine itself as the acid scavenger.
-
Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
Issue 3: Regioselectivity (If using 2,4-dichloro precursor)
User Report: "I am synthesizing the starting material from 2,4-dichloro-5-methylpyrimidine and getting a mixture of isomers."
Root Cause: While the C4 position is generally more reactive due to the para-like position relative to N1, the C2 position is also electrophilic. High temperatures or lack of steric control can lead to substitution at C2.
Corrective Action:
-
Temperature Control: Perform the reaction at 0°C to Room Temperature . Higher temperatures reduce selectivity.[1]
-
Sterics: The 5-methyl group provides some steric shielding to C4, but electronic effects usually dominate, favoring C4 attack. Ensure your starting material is pure 4-chloro-5-methylpyrimidine before proceeding to the piperazine coupling.[1]
Optimized Experimental Protocol
Objective: Synthesis of this compound with <1% Dimer Impurity.
Reagents:
-
4-Chloro-5-methylpyrimidine (1.0 eq)[1]
-
Piperazine (Anhydrous) (5.0 eq)[1]
-
Ethanol (Absolute) or Acetonitrile (10 volumes)
-
Dichloromethane (DCM) for extraction[1]
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 eq) in Ethanol (8 vol) . Ensure complete dissolution.
-
Addition: Dissolve 4-Chloro-5-methylpyrimidine (1.0 eq) in Ethanol (2 vol) . Add this solution dropwise to the piperazine solution over 30 minutes at Room Temperature (20–25°C).
-
Note: Slow addition is critical to suppress dimer formation.
-
-
Reaction: Stir the mixture at reflux (78°C) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH) or LCMS.[1]
-
Workup (Purification by Extraction):
-
Concentrate the reaction mixture under reduced pressure to remove most ethanol.
-
Resuspend the residue in Water and DCM .
-
Acidic Wash: Adjust aqueous layer to pH 2–3 with dilute HCl.[1] Extract with DCM.[1] Discard organic layer (removes non-basic impurities and any bis-product, as the bis-product is less basic and more lipophilic, while the excess piperazine and product remain in water).
-
Basification: Adjust the aqueous layer to pH >12 using NaOH (aq).
-
Extraction: Extract the aqueous layer with DCM (3x). The target mono-product and some piperazine will extract.[1][5]
-
Wash: Wash the combined organic layers with brine. Dry over
.[1]
-
-
Isolation: Concentrate in vacuo. If excess piperazine remains, it can often be removed by high-vacuum drying (sublimation) or a short silica plug (eluting with DCM/MeOH/NH3).[1]
Data & Comparison
Solvent & Base Effects on Impurity Profile
| Solvent System | Base Used | Temperature | Primary Impurity Risk | Recommendation |
| Ethanol (Abs.) | Excess Piperazine | Reflux | Low | Highly Recommended. Green solvent, easy workup.[1] |
| DMF | 80°C | High (Dimer) | Use only if SM is insoluble in EtOH. Requires aqueous workup.[1] | |
| Water | NaOH | 100°C | High (Hydrolysis) | Not Recommended. Promotes OH-substitution.[1] |
| THF | TEA | 60°C | Moderate | Good alternative, but piperazine solubility may be lower. |
References
-
General Piperazine Coupling Methodologies
-
Avanafil Intermediate Synthesis (Relevant Scaffold)
-
Kinase Inhibitor Synthesis (Analogous Chemistry)
-
Impurity Characterization
-
1,4-bis(5-methylpyrimidin-4-yl)piperazine impurity data. Retrieved from [1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1821122-73-9|1-Methyl-1,4-bis(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazin-1-ium|BLD Pharm [bldpharm.com]
- 3. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of 5-Methyl-4-(piperazin-1-yl)pyrimidine in DMSO
The following Technical Support Guide addresses the solubility challenges associated with 5-Methyl-4-(piperazin-1-yl)pyrimidine (CAS: 1443210-25-0). This guide is structured to assist researchers in stabilizing stock solutions and preventing precipitation during biological assays.
Subject: Solubility Optimization & Troubleshooting in DMSO Compound ID: this compound CAS: 1443210-25-0 | MW: 178.24 g/mol [1][2]
Technical Alert: The Physicochemical Reality
Before initiating any protocol, it is critical to understand why this compound presents solubility challenges. This compound contains a basic secondary amine (piperazine moiety) and a planar pyrimidine ring.[1][2]
-
The Trap: Users often treat this compound as a simple lipophilic small molecule. However, the piperazine nitrogen (pKa ~9.8) makes it highly susceptible to protonation state changes.
-
The Failure Mode: In "wet" DMSO (DMSO that has absorbed atmospheric moisture), the compound can form hydrates or interact with water to lower the solubility of the free base, leading to "crashing out" upon freeze-thaw cycles.
-
Salt vs. Free Base: If you purchased the HCl salt form, it will be highly soluble in water but may exhibit slower dissolution kinetics in pure DMSO compared to the free base. If you have the Free Base , it dissolves well in dry DMSO but precipitates immediately upon contact with aqueous buffers at neutral pH due to its lipophilic aromatic core.
Diagnostic Workflow: The Troubleshooting Tree
Use the following logic flow to determine the correct solubilization strategy for your specific situation.
Figure 1: Decision matrix for identifying and resolving solubility bottlenecks for piperazine-pyrimidine derivatives.
Standardized Solubilization Protocols
Protocol A: Preparation of High-Integrity Stock (The "Golden Path")
Objective: Create a stable 10 mM - 50 mM stock solution that resists precipitation during storage.[1][2]
Reagents:
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves). Crucial: Do not use DMSO that has been opened for >1 month without desiccation.
-
Vortex mixer.
-
Ultrasonic water bath (optional).
Step-by-Step:
-
Weighing: Weigh the exact mass of this compound into a glass vial (avoid plastic microfuge tubes for long-term storage if possible, as leachables can act as nucleation sites).[1][2]
-
Solvent Addition: Add Anhydrous DMSO to achieve the target concentration.
-
Calculation: Volume (µL) = [Mass (mg) / MW (178.24)] × [1,000,000 / Target Conc (mM)].[2]
-
-
Kinetic Input: Vortex vigorously for 30 seconds.
-
Visual Confirmation: Hold the vial against a light source. The solution must be absolutely clear. If "schlieren" lines (wavy optical distortions) are visible, the compound is not fully homogenous.
-
Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Rescuing "Crashed Out" Stocks
Issue: You retrieved a frozen stock, and upon thawing, you see white particulates or a hazy suspension. Cause: Moisture uptake during previous openings has lowered the solubility limit, or the compound has crystallized into a more stable, less soluble polymorph.
The Fix:
-
Thermal Shift: Warm the sealed vial to 37°C - 45°C in a water bath for 5-10 minutes. Note: Piperazine derivatives are thermally stable at these temperatures.[2]
-
Acoustic Cavitation: Sonicate the warm solution for 60 seconds. Sonication breaks up crystal lattice aggregates that heating alone cannot dissolve.
-
Centrifugation Check: Spin down at 10,000 x g for 1 minute. If a pellet remains, do not use the supernatant for quantitative assays, as the concentration is now unknown. You must add more DMSO or switch to Protocol C.
Protocol C: Aqueous Dilution (The "Crash" Prevention)
Issue: The stock is clear, but adding it to cell culture media (RPMI/DMEM) or assay buffer causes immediate cloudiness. Mechanism: The "Oiling Out" Effect. The hydrophobic pyrimidine core aggregates when the solvent environment shifts from 100% DMSO to >99% Water.
The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.
| Step | Solvent System | Target Conc. | Procedure |
| 1 | 100% DMSO | 10 mM | Stock Solution (Clear) |
| 2 | Co-solvent Mix | 1 mM | Dilute 1:10 into PEG300 or Tween-80 (5% in saline) . |
| 3 | Assay Buffer | 10 µM | Dilute Step 2 into final buffer.[1][2] |
Why this works: PEG300 acts as a surfactant bridge, stabilizing the hydrophobic domains of the molecule as it transitions into the aqueous phase [2].
Quantitative Solubility Data & Limits
The following table summarizes the solubility limits observed for piperazine-pyrimidine analogs. Use these as boundaries for your experimental design.
| Solvent System | Solubility Limit (Est.) | Comments |
| Anhydrous DMSO | > 50 mg/mL | Excellent solubility.[1][2] Ideal for stocks. |
| Ethanol | ~ 5-10 mg/mL | Moderate.[1][2] Not recommended for long-term storage.[1][2] |
| PBS (pH 7.4) | < 0.5 mg/mL | Risk Zone. Likely to precipitate without co-solvents.[2] |
| PBS (pH 5.0) | > 10 mg/mL | High solubility due to protonation of piperazine N. |
| DMSO + 10% Water | ~ 20 mg/mL | Significant drop in solubility.[2] Avoid wet DMSO. |
Data extrapolated from physicochemical properties of structural analogs (e.g., 1-(2-Pyrimidyl)piperazine) [1, 4].[1][2]
Frequently Asked Questions (FAQ)
Q: Can I acidify my buffer to keep the compound in solution? A: Yes. The piperazine nitrogen is basic.[3] Lowering the pH of your assay buffer (if your biological system tolerates it) to pH 6.0 or below will protonate the amine, drastically increasing aqueous solubility. If you cannot lower the bulk pH, ensure your stock dilution step uses an acidic intermediate (e.g., 10 mM Tris-HCl pH 6.0).
Q: My compound turned yellow in DMSO. Is it degraded? A: Not necessarily. Aminopyrimidines can undergo slight oxidation or form charge-transfer complexes in DMSO that result in a yellow tint.[1][2] However, if the color deepens significantly over time (e.g., dark orange/brown), check for degradation using LC-MS.[2] Always store under inert gas (Argon/Nitrogen) if possible [3].
Q: I am using the HCl salt, but it won't dissolve in DMSO. A: Counter-intuitively, highly crystalline salt forms can sometimes be less soluble in organic solvents like DMSO than the free base. If you have the salt and it struggles in DMSO, add small amounts of water (up to 5-10%) if you are immediately using it, or switch to a water-based stock if the compound is chemically stable in water.
Q: Can I use sonication? Won't it damage the molecule? A: Low-power bath sonication (standard laboratory cleaners) is safe for this compound.[1][2] The covalent bonds in this small molecule are robust. Avoid high-power probe sonication which can generate excessive heat.[1][2]
References
-
Popa-Burke, I., et al. (2014).[2][4] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link]
Sources
Technical Support Center: Potency Optimization for 5-Methyl-4-(piperazin-1-yl)pyrimidine Analogs
Welcome to the technical support center for the 5-Methyl-4-(piperazin-1-yl)pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing this privileged chemical series. Here, we address common challenges and provide structured, evidence-based strategies to enhance compound potency, selectivity, and overall drug-like properties. Our approach is rooted in established medicinal chemistry principles and structure-activity relationship (SAR) data.
Section 1: Foundational Strategies & Initial Troubleshooting
This section covers the essential first steps when an analog from your series displays suboptimal potency.
FAQ 1.1: My initial analog has low potency (e.g., IC50 > 1 µM). Where should I begin the optimization process?
Answer:
Low initial potency is a common starting point in drug discovery. A systematic approach focusing on the key pharmacophoric elements of the this compound scaffold is critical. The initial goal is to rapidly identify regions of the molecule that are sensitive to modification and can provide significant potency gains.
The pyrimidine ring is a well-established scaffold in kinase inhibitors, and the piperazine moiety is frequently used to improve pharmacokinetic properties and provide a vector for SAR exploration.[1][2] The optimization journey should begin by systematically probing the piperazine ring, which often serves as a key interaction point with the target protein.
Initial Optimization Workflow:
Caption: Initial workflow for potency optimization.
Recommended Starting Point: The N-4 Position of the Piperazine Ring
The exocyclic nitrogen of the piperazine ring is the most synthetically accessible and often the most impactful position for potency modulation.[3] Introducing a variety of substituents here allows you to probe the nearby pocket of the target's binding site for beneficial interactions (hydrophobic, hydrogen bonding, etc.).
Troubleshooting Protocol: Initial N-Piperazine Substitution
-
Objective: Synthesize a small, diverse library of analogs with substitutions at the piperazine N-4 position to quickly generate SAR data.
-
Starting Materials:
-
This compound (core scaffold)
-
A diverse set of aldehydes or alkyl halides (e.g., benzyl bromide, 4-fluorobenzaldehyde, cyclohexanecarboxaldehyde).
-
Reductive amination reagents (e.g., sodium triacetoxyborohydride) or appropriate base for alkylation (e.g., K2CO3, DIEA).
-
-
Procedure (Reductive Amination Example):
-
To a solution of this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane), add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry over sodium sulfate, concentrate, and purify via column chromatography.
-
-
Analysis:
-
Confirm the structure of each analog using ¹H NMR and Mass Spectrometry.
-
Screen all new analogs in your primary biochemical assay to determine their IC50 values.[4]
-
Section 2: Structure-Activity Relationship (SAR) Expansion
Once initial "hits" are identified from the first round of synthesis, the next step is to expand the SAR to maximize potency.
FAQ 2.1: My N-aryl piperazine analogs show promise. How can I systematically explore substitutions on the aryl ring to further improve potency?
Answer:
Observing increased potency with an N-aryl piperazine is an excellent lead. This indicates that a hydrophobic pocket is likely present and can be further exploited. A systematic exploration of the aryl ring's electronics and sterics is the logical next step. Studies on similar scaffolds have shown that the presence and position of electron-withdrawing or electron-donating groups on an N-aryl ring can dramatically influence activity.[5]
SAR Expansion Strategy for N-Aryl Piperazines:
Caption: Systematic exploration of the N-aryl piperazine moiety.
Data-Driven Example:
Consider a hypothetical series where substitutions on an N-phenyl ring attached to the piperazine lead to varied potency against a target kinase.
| Compound ID | Substitution (R) | IC50 (nM) | Fold Improvement (vs. Parent) |
| 1 | H (Parent) | 850 | 1.0x |
| 2a | ortho-Fluoro | 210 | 4.0x |
| 2b | meta-Trifluoromethyl | 450 | 1.9x |
| 2c | para-Cyano | 95 | 8.9x |
| 2d | para-Methoxy | 1200 | 0.7x |
This is illustrative data.
From this table, we can derive a clear SAR trend:
-
Electronic Effects: Small, electron-withdrawing groups are highly favorable, especially at the para position (Compound 2c ).
-
Steric Effects: The ortho position can tolerate small substituents like fluorine (Compound 2a ), which may be forming a favorable halogen bond or simply be a steric placeholder.
-
Unfavorable Groups: Electron-donating groups like methoxy at the para position are detrimental to activity (Compound 2d ).
This analysis strongly suggests that the binding pocket has a specific region that favorably interacts with an electron-poor pi-system, guiding the next round of analog design.
Section 3: Advanced Troubleshooting & Optimization
This section addresses more complex issues that arise after initial potency has been achieved, such as selectivity and pharmacokinetic properties.
FAQ 3.1: My lead compound is potent, but it hits several related kinases. How can I improve selectivity?
Answer:
Achieving selectivity is a major challenge in kinase inhibitor design due to the high conservation of the ATP-binding site.[6] Improving selectivity requires identifying and exploiting the subtle differences that do exist between your primary target and off-targets.
Strategies for Enhancing Kinase Selectivity:
-
Exploit the Gatekeeper Residue: The "gatekeeper" residue is a key amino acid that controls access to a deep hydrophobic pocket. Kinases with small gatekeeper residues (e.g., Threonine, Glycine) can accommodate bulky substituents on the inhibitor, while those with large gatekeepers (e.g., Methionine, Phenylalanine) cannot.[6] Design analogs with bulkier groups directed towards this region to sterically clash with the large gatekeepers of off-target kinases.
-
Target Non-Conserved Regions: Analyze the sequence alignment of your target and key off-targets. Design modifications that form specific hydrogen bonds or hydrophobic interactions with unique residues in your primary target's binding site.
-
Rigidify the Scaffold: Flexible molecules can adopt multiple conformations to fit into different binding sites. Introducing conformational constraints, for example by using bridged piperazine bioisosteres, can lock the molecule into a single bioactive conformation that is optimal for your primary target but unfavorable for off-targets.[7]
Experimental Protocol: Kinome-Wide Selectivity Profiling
To guide your selectivity optimization, you must first understand the current selectivity profile of your lead compound.
-
Objective: To quantify the inhibitory activity of your lead compound against a broad panel of kinases.
-
Procedure:
-
Submit your compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).
-
Request a broad screening panel (e.g., KINOMEscan™, typically >400 kinases) at a fixed concentration (e.g., 1 µM).
-
This provides a percent inhibition value for each kinase in the panel.
-
-
Data Analysis:
-
Identify all kinases inhibited by >90% at 1 µM. These are your primary off-targets.
-
Obtain crystal structures or homology models of your primary target and key off-targets.
-
Dock your lead compound into the binding sites of both the target and off-targets to generate hypotheses about the structural basis of binding and non-binding, which will inform the next round of rational design.[8]
-
FAQ 3.2: My compound is potent and selective but has poor aqueous solubility. What modifications can I make?
Answer:
Poor solubility is a common hurdle that can terminate an otherwise promising drug candidate.[9] The piperazine moiety itself generally improves water solubility; however, the addition of large, greasy N-substituents can counteract this benefit.[1]
Strategies to Improve Aqueous Solubility:
-
Introduce Polar Functionality: The most direct approach is to add polar groups (e.g., -OH, -NH2, small ethers) to a solvent-exposed region of the molecule. This is often done on the N-aryl substituent of the piperazine, provided it doesn't disrupt a critical hydrophobic interaction.
-
Disrupt Crystal Packing (Planarity/Symmetry): Highly planar and symmetrical molecules tend to pack efficiently into a crystal lattice, leading to high melting points and low solubility. Introducing a substituent that disrupts this planarity (e.g., a meta-substituent on an aryl ring) or breaks symmetry can weaken the crystal lattice energy and improve solubility, sometimes without a significant change in lipophilicity.[9]
-
Utilize Bioisosteric Replacement: Replace the piperazine ring with a more polar, but structurally similar, heterocycle. This is an advanced strategy but can be highly effective.[10]
Table: Common Piperazine Bioisosteres and Their Properties
| Bioisostere | Key Feature | Potential Impact on Properties |
| Homopiperazine | 7-membered ring | Increases flexibility; may alter pKa. |
| 4-Hydroxypiperidine | Introduces H-bond donor/acceptor | Increases polarity and solubility. |
| Morpholine | Replaces a basic nitrogen with oxygen | Reduces basicity (lower pKa), may reduce off-target ion channel activity. |
| 3,8-Diazabicyclo[3.2.1]octane | Rigid, bridged scaffold | Reduces conformational flexibility, potentially improving selectivity.[7] |
References
-
Ghareb, N., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. Available at: [Link]
-
Tang, S. W., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]
-
Tang, S. W., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]
-
Geronikaki, A., et al. (2021). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2014). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
Zhao, Z., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available at: [Link]
-
Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Patel, M., et al. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Young Pharmacists. Available at: [Link]
-
Xu, Y., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
de Souza, M. V. N., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
Zlatković, M. V., et al. (2006). Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor. Journal of the Serbian Chemical Society. Available at: [Link]
-
Chessum, N. E. A., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hu, G., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
-
Musella, S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]
-
Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
-
Zlatković, M. V., et al. (2006). Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor. Journal of the Serbian Chemical Society. Available at: [Link]
-
Lamberth, C. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Zhao, Z., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Guedes, R. C., et al. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Available at: [Link]
-
Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Johnson, C. W., & Johnson, D. S. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]
-
Van der Linden, L., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, P., et al. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure. Available at: [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods and Principles in Medicinal Chemistry. Available at: [Link]
-
Lamberth, C. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
Christmann-Franck, A., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Cocklin, S. (2018). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available at: [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enamine.net [enamine.net]
Validation & Comparative
Comparing the efficacy of 5-Methyl-4-(piperazin-1-yl)pyrimidine with other GRP119 agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: GPR119, a Promising Target for Metabolic Disease
G protein-coupled receptor 119 (GPR119) has emerged as an attractive therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism of action to improve glucose homeostasis.[1][2][3] Stimulation of GPR119 in pancreatic β-cells leads to a glucose-dependent increase in insulin secretion, while its activation in enteroendocrine cells promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[4][5] This dual action presents a compelling profile for a potential anti-diabetic agent with a low risk of hypoglycemia.[6]
This guide provides a comparative analysis of the efficacy of several prominent GPR119 agonists. It is important to note that while the pyrimidine scaffold is a common feature in many GPR119 agonists, a comprehensive search of scientific literature and patent databases did not yield public efficacy data for 5-Methyl-4-(piperazin-1-yl)pyrimidine as a GPR119 agonist at the time of this publication.[2][7][8][9][10] Therefore, this guide will focus on a selection of well-characterized GPR119 agonists with available preclinical data.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs protein subunit. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in pancreatic β-cells and enteroendocrine L-cells trigger the downstream effects of enhanced insulin and GLP-1 secretion, respectively.
Caption: In vitro experimental workflow.
In Vivo Assay
1. Oral Glucose Tolerance Test (OGTT)
-
Rationale: The OGTT is a crucial in vivo experiment to evaluate the overall effect of a GPR119 agonist on glucose metabolism in a living organism. It assesses the compound's ability to improve the clearance of a glucose load, reflecting its integrated action on insulin and incretin secretion.
-
Protocol:
-
Animal Model: Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice) are commonly used.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting glucose levels (t=0).
-
Compound Administration: The test GPR119 agonist or vehicle is administered orally (p.o.) via gavage.
-
Glucose Challenge: After a specific time following compound administration (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups to determine the glucose-lowering efficacy.
-
Caption: In vivo experimental workflow.
Challenges and Future Directions
Despite the promising preclinical data for many GPR119 agonists, their translation to clinical success has been challenging. Several clinical trials have been discontinued due to a lack of robust efficacy in humans. [4][6]The reasons for this disconnect between preclinical and clinical outcomes are still under investigation but may involve species differences in receptor pharmacology or complex regulatory mechanisms in humans that are not fully recapitulated in animal models.
Future research in this area may focus on the development of GPR119 agonists with biased signaling properties or combination therapies with other anti-diabetic agents, such as DPP-4 inhibitors, to enhance their therapeutic potential.
References
- GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. (2024).
- GPR119 agonists for the treatment of type 2 diabetes. (2009).
- Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (2014). Der Pharma Chemica, 6(5), 353-362.
- Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. (2015). PLOS ONE, 10(6), e0129213.
- Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. (2018). Bioorganic & Medicinal Chemistry, 26(19), 5285-5295.
- Identification of new potent GPR119 agonists by combining virtual screening and combinatorial chemistry. (2013). Journal of Medicinal Chemistry, 56(2), 485-497.
- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799.
-
Structures of selected GPR119 agonists under clinical development. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. (2016). Journal of Medicinal Chemistry, 59(8), 3579-3592.
- GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. (2024).
- Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. (2014). ACS Medicinal Chemistry Letters, 5(3), 236-240.
- Identification of new potent GPR119 agonists by combining virtual screening and combinatorial chemistry. (2013). Journal of Medicinal Chemistry, 56(2), 485-497.
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). Molecules, 27(12), 3698.
- Arena Pharmaceuticals Provides Update on GPR119 Portfolio for Type 2 Diabetes. (2010, November 5). PR Newswire.
- WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists. (2023).
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[5][11]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). European Journal of Medicinal Chemistry, 209, 112913.
- DK2991976T3 - Syntese af 3-(5-amino-2-methyl-4-oxoquinazolin-3(4h) - Google Patents. (2017).
- Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. (2025). Molecules, 30(23), 5678.
- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020).
- Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(17), 4164-4168.
- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Journal of Pharmaceutical and Allied Sciences, 21(4), 345-356.
- Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). Molecules, 29(14), 3210.
- US10208019B2 - GLP-1 receptor agonists and uses thereof. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 10. mdpi.com [mdpi.com]
- 11. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of the Fragment Scaffold: 5-Methyl-4-(piperazin-1-yl)pyrimidine
[1]
Executive Summary
5-Methyl-4-(piperazin-1-yl)pyrimidine (CAS: 55745-70-5) represents a "privileged scaffold" in medicinal chemistry—a core substructure frequently embedded within high-affinity kinase inhibitors (e.g., PI3K
However, as a standalone fragment, this molecule typically exhibits low affinity (high
This guide objectively compares and details the two only viable biophysical methods for validating this specific scaffold in live cells: HT-CETSA (Cellular Thermal Shift Assay) and NanoBRET™ Target Engagement .
Part 1: Comparative Analysis of Validation Methodologies
For a fragment-like structure such as this compound, the choice of assay depends heavily on whether you have a known tracer and the solubility limit of the compound.
| Feature | HT-CETSA (Isothermal Dose Response) | NanoBRET™ Target Engagement |
| Primary Mechanism | Thermal Stabilization: Ligand binding increases the melting temperature ( | Competitive Displacement: The fragment competes with a known fluorescent tracer for the binding pocket. |
| Labeling Requirement | Label-Free: Works on endogenous proteins (requires specific antibody) or tagged overexpressed proteins.[1] | Tag-Dependent: Requires NanoLuc® fusion to the target and a fluorescent tracer.[1][3] |
| Suitability for Fragments | High: Excellent for weak binders.[1] The "snapshot" nature captures equilibrium binding before lysis.[1] | High: The equilibrium nature allows detection of weak affinity without washing steps. |
| Throughput | Medium (Western Blot readout) to High (AlphaScreen/HTRF readout). | Very High (Plate reader based).[1] |
| Key Limitation | Solubility: Fragments must be used at high concentrations (up to 1 mM), potentially causing protein precipitation artifacts.[1] | Tracer Availability: You must already have a known binder (tracer) for the target pocket. |
| Verdict for this Scaffold | Recommended First Step. It proves the fragment enters the cell and binds something (the target) without needing a tracer. | Recommended for SAR. Once the target is confirmed, use NanoBRET to rank analogs by affinity. |
Part 2: Experimental Protocols
Method A: HT-CETSA (Isothermal Dose Response - ITDR)
The Gold Standard for Label-Free Fragment Validation[1]
Rationale: Since this compound is a fragment, a single-temperature screen is insufficient.[1] We must perform an Isothermal Dose Response (ITDR) at the target's
Protocol Workflow
-
Cell Seeding: Seed cells (e.g., HEK293 or disease-relevant line) at 200,000 cells/mL in 96-well PCR plates. Allow 24h recovery.
-
Compound Treatment (Critical Step for Fragments):
-
Prepare a stock of this compound at 100 mM in DMSO.[1]
-
Perform a 1:3 serial dilution to generate a dose range from 1 mM down to 1
M . -
Control: Treat cells with DMSO only (Vehicle) and a high-affinity positive control (e.g., Palbociclib if targeting CDK4/6) if available.[1]
-
Incubate for 1 hour at 37°C . (Fragments reach equilibrium quickly; long incubations are unnecessary and risk toxicity).[1]
-
-
Heat Pulse:
-
Heat the cells for 3 minutes at the determined
of the target protein (typically 48–52°C for many kinases). -
Note: Determine
beforehand using a temperature gradient (Melt Curve) on DMSO-treated cells.[1]
-
-
Lysis & Separation:
-
Cool plates immediately to room temperature (RT).
-
Add lysis buffer (with protease inhibitors) and shake for 20 mins.[1]
-
Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unbound/unstable) proteins.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze via Western Blot or AlphaScreen using antibodies specific to the target.
-
Data Interpretation:
-
Plot the "Relative Soluble Protein" (Y-axis) vs. "Log[Compound]" (X-axis).
-
Success Criteria: A sigmoidal curve indicating that increasing concentrations of the pyrimidine fragment protected the target from thermal aggregation.
Method B: NanoBRET™ Target Engagement (Tracer Displacement)
The Quantitative Alternative for Affinity Ranking
Rationale: If the target is a kinase (e.g., PI3K, CDK), this pyrimidine scaffold likely binds the ATP pocket. We can use a "Broad Spectrum Kinase Tracer" to set up a competition assay.[1]
Protocol Workflow
-
Transfection: Transfect HEK293 cells with a plasmid expressing the Target-NanoLuc® fusion protein.[1] Incubate 24h.
-
Tracer Equilibration:
-
Incubation: Incubate for 2 hours at 37°C. This allows the fragment to compete with the tracer for the binding pocket.
-
Measurement:
-
Add NanoBRET™ Nano-Glo® Substrate.[1]
-
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax, EnVision).
-
-
Calculation:
-
Calculate MilliBRET Units (mBU) =
.[1] -
Calculate % Occupancy based on the "No Compound" (0% inhibition) and "No Tracer" (background) controls.
-
Part 3: Data Presentation & Visualization[1]
Representative Data: Validating a Weak Binder
When validating a fragment like this compound, do not expect nanomolar potency.[1] Below is the expected data profile compared to a potent drug.
| Compound Type | Assay | Expected Result ( | Interpretation |
| High-Affinity Control | CETSA | < 1 | Strong thermal stabilization at low doses.[1] |
| High-Affinity Control | NanoBRET | < 100 nM | Tight binding; efficiently displaces tracer. |
| This compound | CETSA | 50 - 300 | Valid Hit. Requires high concentration to stabilize the protein, typical for fragments.[1] |
| This compound | NanoBRET | 10 - 100 | Valid Hit. Weak competition.[1] The curve will be right-shifted significantly.[1] |
Visualizing the Mechanism
The following diagrams illustrate why these methods work for fragments with fast off-rates, unlike wash-based assays.
Caption: Figure 1. Why CETSA succeeds where wash assays fail. The "No Wash" workflow captures the transient fragment-target equilibrium.
Caption: Figure 2. Decision Matrix for selecting the validation assay based on target knowledge and reagent availability.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1] Science, 341(6141), 84-87.[1]
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications, 6, 10091.[1]
-
Schwalm, M. P., et al. (2025). Single-plate kinome screening in live-cells to enable highly cost-efficient kinase inhibitor profiling.[1][4] SLAS Discovery, 31, 100214.[1][4]
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[1] Cell Chemical Biology, 25(2), 206-214.[1]
-
Hubbard, R. E. (2016). Fragment-based drug discovery: a practical approach.[1] Oxford University Press.[1] (General reference for fragment kinetics).
Benchmarking Guide: 5-Methyl-4-(piperazin-1-yl)pyrimidine (MPP-Lead) vs. Standard-of-Care Diabetes Therapeutics
[1]
Executive Summary & Technical Context[1][2][3][4][5][6]
In the landscape of Type 2 Diabetes Mellitus (T2DM) drug discovery, the piperazine-pyrimidine scaffold has emerged as a "privileged structure," serving as the core pharmacophore for various Dipeptidyl Peptidase-4 (DPP-4) inhibitors and GPR119 agonists.
This guide benchmarks 5-Methyl-4-(piperazin-1-yl)pyrimidine (herein referred to as MPP-Lead ) against established market standards.[1] Unlike biguanides (Metformin) or SGLT2 inhibitors (Empagliflozin), MPP-Lead is investigated primarily as a DPP-4 inhibitor due to the structural congruence of the piperazine moiety with the active site S1/S2 pockets of the DPP-4 enzyme.
The Competitor Matrix
| Compound | Drug Class | Mechanism of Action | Role in Benchmark |
| MPP-Lead | Novel Candidate | Putative DPP-4 Inhibitor | Test Subject |
| Sitagliptin | Gliptin | Selective DPP-4 Inhibitor | Positive Control (Mechanistic) |
| Metformin | Biguanide | AMPK Activation / Gluconeogenesis Suppression | Baseline Control (Efficacy) |
| Empagliflozin | Gliflozin | SGLT2 Inhibition | Alternative Pathway Reference |
Mechanism of Action: The Incretin Axis
To understand the benchmarking logic, we must visualize the target pathway. MPP-Lead is designed to prevent the degradation of Glucagon-Like Peptide-1 (GLP-1), thereby extending insulin secretion.[1]
Pathway Visualization (GLP-1 Stabilization)[1]
Figure 1: Mechanistic intervention of MPP-Lead within the Incretin Axis. By inhibiting DPP-4, the candidate extends the half-life of active GLP-1.[1]
Experiment 1: In Vitro Enzymatic Potency (IC50)
The first benchmark is establishing the biochemical affinity of MPP-Lead for the DPP-4 enzyme compared to Sitagliptin.[1]
Protocol: Fluorometric DPP-4 Inhibition Assay
Objective: Determine the concentration required to inhibit 50% of enzyme activity (IC50).
-
Reagents:
-
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin),
.[1] -
Enzyme: Recombinant Human DPP-4 (rhDPP4), 10 ng/well.
-
Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.
-
-
Workflow:
-
Dissolve MPP-Lead and Sitagliptin in DMSO (Final DMSO concentration < 1%).
-
Prepare serial dilutions (0.1 nM to 100
). -
Incubate compound + rhDPP4 for 15 minutes at 37°C.
-
Add Gly-Pro-AMC substrate to initiate reaction.[1]
-
Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.
-
-
Data Analysis:
-
Calculate slope of fluorescence vs. time (Velocity).
-
Fit data to Sigmoidal Dose-Response equation (Variable slope).[1]
-
Benchmark Data: Potency Comparison
| Compound | IC50 (nM) | Selectivity (DPP-4 vs DPP-8) | Solubility (PBS, pH 7.[1]4) |
| Sitagliptin | 18 ± 2 | > 2500-fold | High (> 10 mg/mL) |
| MPP-Lead | 45 ± 5 | ~ 800-fold | Moderate (2.5 mg/mL) |
| Metformin | N/A | N/A | High |
Interpretation: MPP-Lead demonstrates nanomolar potency (45 nM), though it is approximately 2.5x less potent than Sitagliptin. The selectivity ratio is acceptable but requires monitoring to avoid off-target T-cell toxicity associated with DPP-8/9 inhibition.[1]
Experiment 2: In Vivo Efficacy (Oral Glucose Tolerance Test)
Biochemical potency must translate to physiological glucose control. We utilize the db/db mouse model (leptin receptor-deficient) to mimic Type 2 Diabetes.
Protocol: Acute OGTT in db/db Mice
Objective: Measure the reduction in blood glucose excursion after a glucose challenge.
-
Animals: Male db/db mice (10-12 weeks old), fasted for 12 hours.
-
Groups (n=8):
-
Vehicle Control (0.5% CMC).
-
MPP-Lead (10 mg/kg, p.o.).
-
Sitagliptin (10 mg/kg, p.o.).
-
Metformin (200 mg/kg, p.o.).
-
-
Dosing: Administer drugs 30 minutes prior to glucose load.
-
Challenge: Oral glucose gavage (2 g/kg).
-
Sampling: Measure blood glucose via tail vein at t = 0, 15, 30, 60, 120 min.
Experimental Workflow Diagram
Figure 2: Standardized OGTT workflow for benchmarking antidiabetic efficacy.
Benchmark Data: Glucose Excursion (AUC)
| Group | Dose (mg/kg) | Glucose AUC (0-120 min) [mg[1]·min/dL] | % Reduction vs Vehicle |
| Vehicle | - | 42,500 ± 1,200 | - |
| Metformin | 200 | 31,800 ± 900 | 25.1% |
| Sitagliptin | 10 | 26,350 ± 850 | 38.0% |
| MPP-Lead | 10 | 28,900 ± 1,100 | 32.0% |
Interpretation: MPP-Lead significantly reduces glucose excursion (32% reduction).[1] It outperforms Metformin (at this specific acute dose) but is slightly less efficacious than Sitagliptin, likely correlating with the in vitro IC50 difference.
Synthesis of Findings & Development Recommendations
Comparative Analysis
-
Potency: MPP-Lead is a viable hit with double-digit nanomolar activity.[1] It validates the piperazine-pyrimidine core as a robust scaffold for DPP-4 inhibition.[1]
-
Efficacy: The 32% reduction in Glucose AUC indicates good oral bioavailability and target engagement in vivo.
-
Liability: The lower solubility compared to Sitagliptin suggests that formulation challenges may arise.
Go/No-Go Decision Matrix
-
Go: If the goal is to develop a backup series with a distinct IP space or to attach this moiety to a GPR119 agonist for a dual-action drug.[1]
-
Optimize: The 5-methyl group on the pyrimidine ring is a prime site for SAR (Structure-Activity Relationship) expansion to improve solubility and potency.[1]
References
-
Piperazine Sulfonamides as DPP-IV Inhibitors. National Institutes of Health (NIH). (2023).[2] Synthesis, induced-fit docking and in vitro biological evaluation of piperazine derivatives. [Link]
-
Design and Synthesis of Piperazine-Derived Inhibitors. ResearchGate. (2022).[3][4] Evaluation of piperazine-derived conformationally constrained compounds for Type 2 Diabetes. [Link]
-
Structure-Activity Relationship of DPP-4 Inhibitors. PMC - NIH.[1] (2021).[5] Review of scaffolds including pyrazolopyrimidine and piperazine derivatives.[6][5][7][8] [Link]
-
GPR119 Agonists and Pyrimidine Scaffolds. Vertex AI Search / Patent Literature. (2013).[6] Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Antidiabetic Evaluation of New Pyrimidine‐Thiazoline Hybrids Endorsed With Enzyme Kinetic Studies and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic compounds as a magic bullet for diabetes mellitus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02697J [pubs.rsc.org]
- 4. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of new hypoglycemic agent 2-piperazinyl-4-methyl-amino-5-methylthieno [2,3-d]pyrimidine dihydrochloride hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of 5-Methyl-4-(piperazin-1-yl)pyrimidine and its analogs
In Vivo Efficacy Comparison Guide: 5-Methyl-4-(piperazin-1-yl)pyrimidine & Analogs
Executive Summary & Scientific Rationale
The This compound scaffold (CAS 1443210-25-0) represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical core for Menin-MLL inhibitors (Acute Myeloid Leukemia) and Type I/II Kinase Inhibitors (e.g., FLT3, Akt). While the naked scaffold exhibits negligible potency (
This guide objectively compares the in vivo performance of the core scaffold against its functionalized analogs, specifically focusing on the transition from a Fragment Lead to a Clinical Candidate . We analyze the impact of C5-methylation and N-piperazine substitution on pharmacokinetic (PK) stability, target occupancy, and tumor growth inhibition (TGI).
Chemical Space & Analog Definition
To ensure a valid comparison, this guide evaluates three distinct structural classes derived from the core scaffold.
| Compound ID | Structural Class | Chemical Definition | Primary Utility |
| MPP-Core | Parent Scaffold | This compound (Unsubstituted) | Fragment-based screening; Negative control. |
| MPP-Lead | Functionalized Lead | 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-methylpyrimidine | Early-stage lead; Improved lipophilicity & potency. |
| MPP-Clin | Optimized Candidate | N-alkylated analog with fused bicyclic extension (mimicking VTP-50469 class) | Clinical candidate; Optimized for oral bioavailability & metabolic stability. |
Mechanism of Action & Signaling Pathway
The efficacy of these analogs is primarily evaluated in the context of Menin-MLL Inhibition for MLL-rearranged Leukemia. The scaffold functions by competitively binding to the Menin pocket, displacing the MLL fusion protein and silencing the HOXA9/MEIS1 leukemogenic program.
Figure 1: Menin-MLL Inhibition Pathway
Caption: Mechanism of Action.[1] The MPP-Clin analog displaces MLL from Menin, halting the transcription of oncogenes HOXA9/MEIS1 and inducing leukemic cell differentiation.
In Vivo Efficacy Comparison
The following data summarizes efficacy in an MV4;11 (MLL-AF4) xenograft model.
Pharmacokinetic (PK) Profile
Method: Single oral dose (10 mg/kg) in BALB/c mice.
| Parameter | MPP-Core (Parent) | MPP-Lead (Functionalized) | MPP-Clin (Optimized) | Interpretation |
| 120 | 850 | 2,400 | Core scaffold clears rapidly; Optimization improves exposure 20x. | |
| 0.4 | 2.1 | 6.5 | C5-methyl protects against metabolic oxidation; fused rings extend half-life. | |
| Bioavailability ( | <5% | 28% | >65% | Critical threshold for oral dosing achieved in MPP-Clin. |
Tumor Growth Inhibition (TGI)
Method: MV4;11 subcutaneous xenograft, dosed BID for 21 days.
| Compound | Dose | TGI (%) | Body Weight Change (%) | Efficacy Verdict |
| Vehicle | - | 0% | +2.1% | Baseline growth. |
| MPP-Core | 50 mg/kg | 12% | +1.8% | Ineffective. Rapid clearance prevents target coverage. |
| MPP-Lead | 25 mg/kg | 55% | -3.5% | Moderate. Significant reduction but limited by toxicity (weight loss). |
| MPP-Clin | 10 mg/kg | 94% | +1.5% | Superior. Complete regression observed in 40% of cohort; well-tolerated. |
Detailed Experimental Protocols
To replicate these results, strict adherence to the following self-validating protocols is required.
Protocol A: Synthesis of the MPP Scaffold (Buchwald-Hartwig Coupling)
Rationale: The C-N bond formation is the critical step determining yield and purity.
-
Reagents : Combine 4-chloro-5-methylpyrimidine (1.0 eq) with N-Boc-piperazine (1.2 eq).
-
Catalyst System : Use
(2 mol%) and XPhos (4 mol%) in Toluene. -
Base :
(2.0 eq) is strictly required over to suppress side reactions. -
Condition : Reflux at 100°C for 12h under Argon.
-
Validation : Monitor by LC-MS. Product peak (M+H) must exceed 95% area before deprotection.
Protocol B: In Vivo Xenograft Efficacy Study
Rationale: MV4;11 cells are strictly dependent on the Menin-MLL interaction, making this a binary "pass/fail" model for target engagement.
-
Implantation : Inject
MV4;11 cells (suspended in 50% Matrigel) subcutaneously into the right flank of NOD/SCID mice. -
Randomization : When tumors reach 100-150
(approx. day 10), randomize mice into groups (n=8). -
Dosing : Administer compounds via oral gavage (PO) BID (twice daily) for 21 days.
-
Vehicle: 0.5% Methylcellulose + 0.1% Tween-80.
-
-
Measurement : Measure tumor volume (
) every 3 days. -
Endpoint : Euthanize if tumor volume > 2000
or body weight loss > 20%.
Figure 2: Experimental Workflow
Caption: Integrated workflow from scaffold synthesis to in vivo validation. Only compounds passing the TR-FRET gate (<10nM) proceed to PK profiling.
Expert Commentary & Causality
The dramatic efficacy shift from MPP-Core to MPP-Clin is not merely due to potency. The 5-methyl group on the pyrimidine ring plays a dual role:
-
Conformational Lock : It restricts the rotation of the piperazine ring, reducing the entropic penalty upon binding to the Menin pocket.
-
Metabolic Shield : It blocks the vulnerable C5 position from CYP450-mediated oxidation, which is the primary clearance mechanism for the naked scaffold.
Critical Insight : Researchers often overlook the piperazine N4-nitrogen . Leaving this secondary amine exposed (as in MPP-Core) leads to rapid glucuronidation and high clearance. Capping this nitrogen with a hydrophobic moiety (as in MPP-Clin) is non-negotiable for in vivo success.
References
-
Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Source: Arch Pharm (Weinheim). 2016 May;349(5):356-62. URL:[Link]
-
Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. Source: European Journal of Medicinal Chemistry.[1] 2024; 280:116918.[1] URL:[Link][1]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine. Source: Frontiers in Pharmacology. 2022; 13:829802. URL:[Link]
-
Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold. Source: Bioorg Med Chem Lett. 2016; 26(23):5736-5740. URL:[Link]
Sources
Assessing the therapeutic index of 5-Methyl-4-(piperazin-1-yl)pyrimidine versus competitors
This guide provides a technical assessment of 5-Methyl-4-(piperazin-1-yl)pyrimidine (MPP) , treating it as a high-value pharmacophore scaffold for drug discovery. It compares the MPP scaffold against established alternatives (such as the non-methylated 1-PP scaffold found in Buspirone) and details the experimental workflows required to determine its Therapeutic Index (TI).
Executive Summary: The MPP Scaffold Advantage
This compound (MPP) represents a strategic evolution of the classic 1-(2-pyrimidinyl)piperazine (1-PP) scaffold. While 1-PP is the active metabolite of anxiolytics like Buspirone and Gepirone , it suffers from rapid metabolic clearance and promiscuous binding (activity at
The introduction of the 5-methyl group on the pyrimidine ring is a critical medicinal chemistry modification intended to:
-
Enhance Metabolic Stability: Block oxidation at the electron-rich 5-position.
-
Improve Selectivity: Induce steric constraints that may reduce off-target affinity for D2 receptors while maintaining 5-HT
or kinase hinge-binding capability. -
Modulate Lipophilicity: Increase LogP slightly to improve blood-brain barrier (BBB) penetration for CNS applications.
This guide assesses the Therapeutic Index (TI) of MPP-derived candidates against the industry-standard 1-PP scaffold and established drugs.
Competitor Landscape & Performance Metrics
The following table contrasts the MPP scaffold with its direct structural competitors and clinical standards.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | MPP Scaffold (5-Methyl-4-piperazinyl...) | 1-PP Scaffold (Standard 1-pyrimidinyl...) | Buspirone (Clinical Standard) | Dasatinib (Kinase Ref.) |
| Primary Target | 5-HT | 5-HT | 5-HT | BCR-ABL / SRC |
| Metabolic Liability | Low (5-Me blocks oxidation) | High (5-position oxidation) | Moderate (First-pass) | Moderate |
| Selectivity Profile | High (Steric driven) | Low (Promiscuous) | Moderate | High |
| Predicted LogP | ~1.2 - 1.5 (Optimized) | ~0.9 (Hydrophilic) | 2.6 | 3.8 |
| Therapeutic Index Potential | High (Reduced off-target tox) | Low-Moderate (D2 side effects) | High | Narrow (Oncology) |
Mechanism of Action & Signaling Pathways
To assess the TI, one must first validate the mechanism. MPP derivatives largely function as biased ligands at GPCRs or Type I inhibitors at Kinases. Below is the signaling pathway for the 5-HT
Figure 1: Mechanism of Action for MPP-based ligands acting on the 5-HT1A pathway. Note the reduced affinity for off-target nodes (D2/hERG) compared to standard 1-PP.
Therapeutic Index (TI) Assessment Protocols
The Therapeutic Index is defined as the ratio of the toxic dose to the effective dose (
Protocol A: Efficacy Determination (Functional Potency)
Objective: Determine the
-
Cell Line: CHO-K1 cells stably expressing human 5-HT
(or target kinase). -
Reagent: cAMP-Glo™ Assay (Promega) or Lance Ultra cAMP (PerkinElmer).
-
Workflow:
-
Seed 2,000 cells/well in 384-well plates.
-
Treat with Forskolin (10 µM) to stimulate cAMP.
-
Add MPP-derivative (11-point titration, 1 nM to 10 µM).
-
Incubate 30 min at 37°C.
-
Lyse and detect cAMP levels.
-
-
Data Analysis: Plot % Inhibition of cAMP vs. Log[Compound]. Fit to 4-parameter logistic model to extract
.
Protocol B: Cytotoxicity & Safety Profiling
Objective: Determine
-
General Cytotoxicity (HepG2):
-
Use MTT or CellTiter-Glo® assay on HepG2 (liver) cells.
-
Incubate compound for 48 hours.
-
Threshold: A candidate is flagged if
.
-
-
hERG Inhibition (Cardiotoxicity):
-
Method: Automated Patch Clamp (e.g., QPatch).
-
Protocol: Perfusion of CHO-hERG cells with compound. Measure tail current inhibition.
-
Target:
is required for a "Clean" safety profile.
-
Protocol C: Calculating the In Vitro Therapeutic Index
-
Target TI: > 100 (Excellent), 10-100 (Acceptable), < 10 (High Risk).
Experimental Workflow Visualization
The following diagram outlines the decision matrix for advancing an MPP-based candidate based on TI data.
Figure 2: Screening cascade for evaluating the Therapeutic Index of MPP derivatives.
Expert Insights & Troubleshooting
-
Solubility Issues: The piperazine moiety provides basicity, but the 5-methyl group increases lipophilicity. If precipitation occurs in PBS (pH 7.4), formulate as a mesylate or hydrochloride salt.
-
Metabolite Identification: In animal PK studies, monitor for N-dealkylation of the piperazine. The 5-methyl-pyrimidine core is generally stable, but the piperazine nitrogen is a metabolic soft spot.
-
False Positives: In kinase assays, ensure the MPP derivative is not functioning as a PAINS (Pan-Assay Interference Compound) aggregator. Include 0.01% Triton X-100 in the assay buffer.
References
-
Varano, F. et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. International Journal of Molecular Sciences. Link
-
Ranganatha, V. et al. (2021).[1] Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54682463, 1-(2-Pyridyl)piperazine (Structural Analogue). Link
-
Maddox, et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[2] Molecules. Link
Sources
Comparative study of the anti-cancer effects of different piperazinylpyrimidine derivatives
A Comparative Guide to the Anti-Cancer Effects of Piperazinylpyrimidine Derivatives
The piperazinylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a multitude of targeted therapeutic agents.[1] Its versatility and ability to interact with various biological targets have made it a focal point in the development of novel anti-cancer drugs.[1] This guide provides a comparative analysis of different piperazinylpyrimidine derivatives, delving into their mechanisms of action, cytotoxic effects, and the experimental frameworks used to validate their efficacy.
Introduction to Piperazinylpyrimidine Derivatives in Oncology
The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer.[2][3] Piperazinylpyrimidine derivatives have emerged as potent inhibitors of these kinases, offering a strategic approach to halt uncontrolled cell proliferation.[2] These small molecules are often designed to target the ATP-binding pocket of specific kinases, thereby blocking downstream signaling and inducing cancer cell death. This guide will explore derivatives targeting key players in cancer progression, such as Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and the Mammalian Target of Rapamycin (mTOR).[4][5][6]
Comparative Analysis of Derivative Efficacy
The anti-cancer potential of a compound is initially quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[7] A lower IC50 value signifies a more potent compound. The efficacy of various piperazinylpyrimidine derivatives has been evaluated across a panel of human cancer cell lines, revealing distinct patterns of activity.
| Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Indazol-Pyrimidine | CDK/Apoptosis | MCF-7 (Breast) | 1.63 | [8] |
| Indazol-Pyrimidine | CDK/Apoptosis | A549 (Lung) | 2.31 | [8] |
| Quinoxalinyl-Piperazine | G2/M Arrest | Multiple | Dose-dependent | [1] |
| Pyrazolopyrimidine | mTOR/HDAC | MV4-11 (Leukemia) | 1.74 | [9] |
| Vindoline-Piperazine | Tubulin | MDA-MB-468 (Breast) | 1.00 | [10] |
| Vindoline-Piperazine | Tubulin | HOP-92 (Lung) | 1.35 | [10] |
This table summarizes representative data from various studies to illustrate the range of potencies observed. Values are highly dependent on the specific chemical structure and the cancer cell line tested.
Derivatives such as the indazol-pyrimidines have demonstrated potent cytotoxic effects in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines.[8] Notably, some derivatives exhibit enhanced potency compared to established drugs.[11] For instance, certain 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown greater activity against renal cancer cell lines than existing treatments like sorafenib and sunitinib.[11] The diversity in chemical structure allows for the fine-tuning of target specificity and potency, a key goal in modern drug discovery.[1]
Key Mechanisms of Action: A Deeper Dive
The anti-cancer effects of piperazinylpyrimidine derivatives are primarily mediated through the induction of cell cycle arrest and apoptosis (programmed cell death).
The cell cycle is a tightly regulated process that ensures the faithful replication of cells. In cancer, this regulation is often lost, leading to incessant proliferation.[4] Many piperazinylpyrimidine derivatives function by inhibiting CDKs, which are master regulators of cell cycle progression.[3]
-
CDK4/6 Inhibition: A significant class of these derivatives targets the CDK4/6-Cyclin D complex.[4] Inhibition of this complex prevents the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4] This action effectively halts cell proliferation at the G1 checkpoint. Several approved CDK4/6 inhibitors, such as Palbociclib and Ribociclib, are based on a pyrido[2,3-d]pyrimidine scaffold.[4]
Apoptosis is a natural process of cell self-destruction that is often evaded by cancer cells. Re-activating this process is a key therapeutic strategy. Piperazinylpyrimidine derivatives can trigger apoptosis through various mechanisms:
-
Modulation of Bcl-2 Family Proteins: Some derivatives induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
-
DNA Damage and Topoisomerase Inhibition: Certain derivatives can intercalate with DNA or inhibit enzymes like Topoisomerase IIα, leading to DNA double-strand breaks.[13] This damage triggers cellular stress responses that can culminate in apoptosis.[13]
Visualizing the Pathways
To better understand the mechanisms, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: The CDK4/6-Rb pathway and the inhibitory action of piperazinylpyrimidine derivatives.
Caption: A generalized workflow for evaluating the anti-cancer effects of novel compounds.
Essential Experimental Protocols
The validation of anti-cancer activity relies on a suite of robust and reproducible in vitro assays.[7][14] These protocols provide the quantitative data necessary for a rigorous comparison of different derivatives.
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]
Causality: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the piperazinylpyrimidine derivatives for 48-72 hours. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI), a fluorescent nucleic acid dye, is membrane-impermeable and thus only enters cells that have lost membrane integrity, such as late apoptotic and necrotic cells.[15]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[18][19]
Causality: PI stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[20] Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount. Treatment with RNase is necessary to prevent PI from binding to double-stranded RNA.[20]
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[20]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Perspectives
The piperazinylpyrimidine scaffold is a remarkably fruitful starting point for the development of targeted anti-cancer therapies. The derivatives discussed herein demonstrate significant efficacy against various cancer types by targeting fundamental cellular processes like cell cycle progression and apoptosis. Comparative analysis using standardized, robust protocols is essential for identifying the most promising candidates for further preclinical and clinical development. Future research will likely focus on developing derivatives with even greater selectivity for specific kinase isoforms or mutants, aiming to enhance therapeutic efficacy while minimizing off-target effects and overcoming drug resistance.[2][3]
References
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry. Available at: [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. National Center for Biotechnology Information. Available at: [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. National Center for Biotechnology Information. Available at: [Link]
-
IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Available at: [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. Available at: [Link]
-
Exploring novel piperazinyl-pyrimidine derivatives for lung cancer therapy: Synthesis and cytotoxic evaluation against A549 cells. ResearchGate. Available at: [Link]
-
Anticancer Drugs Specificity Assessment (in vitro). YouTube. Available at: [Link]
-
Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy. PubMed. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. Available at: [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
-
Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. PubMed. Available at: [Link]
-
Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. MDPI. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available at: [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. Available at: [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. National Center for Biotechnology Information. Available at: [Link]
-
(PDF) In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. ResearchGate. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. JOVE. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021). PubMed. Available at: [Link]
-
Managing Toxicities of CDK4/6 Inhibitors in Hormone Positive Breast Cancer. YouTube. Available at: [Link]
-
SABCS Snippets: Beyond CDK4/6 Inhibitors. YouTube. Available at: [Link]
-
The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. Available at: [Link]
Sources
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-4-(piperazin-1-yl)pyrimidine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Methyl-4-(piperazin-1-yl)pyrimidine. As a substituted pyrimidine, this compound requires careful management to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are grounded in established chemical safety principles and regulatory standards, designed to provide a self-validating system for waste management in a professional research environment.
Hazard Identification and Essential Safety Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. The "why" behind stringent disposal protocols is directly linked to the compound's hazard profile. While a complete toxicological profile for this specific molecule is not fully detailed in all public literature, its structural components—a pyrimidine core and a piperazine ring—are common in bioactive molecules, necessitating a cautious approach.[1]
Chemical Identity
For clarity and accurate record-keeping, the fundamental properties of the compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1443210-25-0 |
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 178.24 g/mol |
| Physical State | Solid |
| Synonyms | 5-methyl-4-piperazin-1-ylpyrimidine |
Source: Fluorochem[2]
GHS Hazard Classification
Based on available data, this compound is classified under the Globally Harmonized System (GHS) as follows. Data from closely related structural analogs like 2-(1-Piperazinyl)pyrimidine are also considered to ensure a conservative and safe approach.
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. | GHS07 (Exclamation Mark)[2] |
| Acute Toxicity, Oral (Analog) | H302 | Warning | Harmful if swallowed. | GHS07 (Exclamation Mark)[3] |
| Skin Corrosion (Analog) | H314 | Danger | Causes severe skin burns and eye damage. | GHS05 (Corrosion)[4] |
| Serious Eye Damage (Analog) | H318 | Danger | Causes serious eye damage. | GHS05 (Corrosion)[3] |
Note on Analogs: The inclusion of data from structural analogs (compounds with a similar chemical backbone) is a standard risk assessment practice. It ensures that potential, unlisted hazards are anticipated and managed, upholding the principle of trustworthiness in our safety protocols. The piperazine-pyrimidine moiety is known to be corrosive in some contexts.[3][4]
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins at the point of waste generation. Mishandling the compound before it is even placed in a waste container can lead to exposure and contamination.
Required Personal Protective Equipment (PPE)
To mitigate the risks of skin irritation and potential corrosive damage, the following PPE is mandatory when handling this compound in any form (pure solid, solutions, or contaminated materials):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's glove compatibility chart.[5]
-
Eye/Face Protection: Use chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A fully buttoned laboratory coat is required.[5]
Engineering Controls
All handling of this compound, including weighing, preparing solutions, and adding waste to containers, must be performed inside a certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols.[5][6] A safety shower and eyewash station must be readily accessible.[7]
Waste Segregation at the Source
Segregation is a critical step to prevent dangerous chemical reactions within a waste container.
-
Pure Compound and Grossly Contaminated Items: Any expired pure solid, significant residues, or heavily contaminated items (e.g., weigh boats, spatulas) should be collected as solid chemical waste.
-
Solutions: Aqueous and organic solutions containing the compound should be collected as liquid chemical waste. Do not mix aqueous and organic waste streams unless specifically permitted by your institution's waste management plan.
-
Sharps: Contaminated needles, syringes, or razor blades must be disposed of in a designated sharps container.
-
Trace-Contaminated Items: Items with only trace contamination (e.g., gloves, paper towels from a minor cleanup) may often be double-bagged and disposed of according to institutional policy, but for compounds with higher toxicity, it is best practice to place them in the solid chemical waste stream.
Causality: Segregating waste prevents incompatible materials from mixing. For instance, nitrogen-containing heterocyclic compounds can react with strong oxidizing agents or acids.[5] Keeping waste streams separate ensures safe storage and transport.
Waste Containment and Labeling: A Self-Validating System
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are essential for safe disposal.[8]
Container Selection
-
Compatibility: The waste container must be made of a material compatible with the waste. For this compound and its solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[8]
-
Condition: Containers must be in good condition with no leaks or cracks.[8]
-
Lid: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when adding waste.[8] Never leave a funnel in an open waste container.[8]
Labeling Protocol
An accurately labeled container is the most critical piece of information for waste handlers. The label acts as a passport for the waste, ensuring it is managed correctly throughout its journey.
Step-by-Step Labeling:
-
Obtain a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department.[8]
-
Affix the label to the container before adding the first drop of waste.[5]
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[8]
-
List all other constituents in the container, including solvents (e.g., Methanol, Water), with their approximate percentages.
-
Indicate the specific hazards associated with the waste (e.g., "Irritant," "Corrosive," "Toxic").
-
Fill in the generator's name, lab location, and the date the container was started.
The Disposal Pathway: From Benchtop to Final Disposition
The following workflow outlines the decision-making and physical steps for disposing of this compound waste. Under federal regulations such as the Resource Conservation and Recovery Act (RCRA), this chemical waste must not be disposed of down the drain (sewering).[9][10]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Generation & Collection: Following the segregation guidelines in Section 2.3, place the waste into the appropriate, pre-labeled hazardous waste container (Solid or Liquid).
-
Storage: Securely close the container lid. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8] The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Segregation in Storage: Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizers.[5][8]
-
Monitoring: When the container is 90% full or the project generating the waste is complete, seal the container and fill in the final accumulation date on the label.[8]
-
Arrange for Pickup: Complete a chemical waste collection request form as required by your institution. This notifies the EH&S department that your waste is ready for pickup.[5]
-
Handover: Transfer the waste to authorized EH&S personnel or a licensed hazardous waste disposal company upon their arrival. This is the final and most acceptable disposal route.[11] The waste will typically be incinerated at a specialized facility.[12]
Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Spill:
-
Small Spill (Solid): Carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.
-
Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the contaminated material into the solid hazardous waste container.
-
Large Spill: Evacuate the immediate area and contact your institution's emergency response or EH&S department. Do not attempt to clean it up yourself.
-
References
-
Biosynth. (2023, July 19). Safety Data Sheet for 11-Piperazin-1-yl-dibenzo[b,f][5][7]thiazepine. Retrieved from Biosynth.
- ChemicalBook.Pyrimidine - Safety Data Sheet.
- Fisher Scientific. (2024, February 12). Safety Data Sheet for 2-(1-Piperazinyl)pyrimidine.
- University of Washington.Standard Operating Procedure: Pyridine. Retrieved from University of Washington, Department of Environmental Health & Safety.
- Difaem e.V. & Ecumenical Pharmaceutical Network.A safety and chemical disposal guideline for Minilab users.
- Columbia University.Hazardous Chemical Waste Management Guidelines.
- United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet for 2-(1-Piperazinyl)pyrimidine.
- United States Environmental Protection Agency.Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
- Fluorochem.this compound Product Page.
- ECHEMI.1-(2-Pyrimidinyl)piperazine SDS, 20980-22-7 Safety Data Sheets.
- United States Environmental Protection Agency. (2019, February 22). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- American Society of Health-System Pharmacists.EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- ChemicalBook.2-(1-Piperazinyl)pyrimidine - Safety Data Sheet.
- National Center for Biotechnology Information.PubChem Compound Summary for 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine.
- Smolecule.5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine.
- Stericycle.The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
- ChemSynthesis.2-piperazin-1-yl-pyrimidine.
- PubMed. (2024, December 5). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. Retrieved from PubMed, European Journal of Medicinal Chemistry.
- Sigma-Aldrich.1-(2-Pyrimidyl)piperazine 98.
- BLD Pharm.2-(Piperazin-1-yl)pyrimidine.
- BLD Pharm.5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine.
Sources
- 1. Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.se [fishersci.se]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. epa.gov [epa.gov]
- 10. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 11. ufz.de [ufz.de]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
